molecular formula C23H33NO3 B565398 N-Desethyl-N-propyl Oxybutynin CAS No. 1215677-72-7

N-Desethyl-N-propyl Oxybutynin

Katalognummer: B565398
CAS-Nummer: 1215677-72-7
Molekulargewicht: 371.521
InChI-Schlüssel: MQLQZGCILBTUPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desethyl-N-propyl Oxybutynin, also known as Oxybutynin EP Impurity E, is a chemical entity of significant interest in pharmaceutical research and development, primarily used as a reference standard . Its core research value lies in ensuring the quality, safety, and efficacy of Oxybutynin, a well-established antimuscarinic medication used to treat overactive bladder and other conditions involving detrusor muscle overactivity . As an impurity or metabolite analog, this compound is crucial for analytical method development and validation, helping researchers identify and quantify related substances in Oxybutynin Active Pharmaceutical Ingredients (APIs) and finished drug products to meet rigorous regulatory standards . The research applications of this compound are directly tied to the mechanism of action of its parent drug, Oxybutynin. Oxybutynin functions as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors (M1, M2, M3), leading to relaxation of the bladder's detrusor smooth muscle . This action increases bladder capacity and reduces urinary urgency and frequency . Oxybutynin is also noted for its direct muscle relaxant and local anesthetic properties, which may contribute to its overall therapeutic effect . Studying related compounds like this compound allows for a deeper investigation into the metabolic pathways of Oxybutynin, which is primarily metabolized by the cytochrome P450 enzyme system (CYP3A4), and the pharmacological activity of its derivatives . This work is essential for profiling the impurity and degradation pathways of the drug, ultimately supporting the production of safer and more consistent pharmaceutical therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[ethyl(propyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO3/c1-3-17-24(4-2)18-11-12-19-27-22(25)23(26,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5,7-8,13-14,21,26H,3-4,6,9-10,15-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLQZGCILBTUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215677-72-7
Record name N-Desethyl-N-propyl oxybutynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215677727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYL-N-PROPYL OXYBUTYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZSE05N16A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to N-Desethyl-N-propyl Oxybutynin (Oxybutynin EP Impurity E)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Desethyl-N-propyl Oxybutynin, a recognized impurity of the anticholinergic drug Oxybutynin. Identified in the European Pharmacopoeia as Oxybutynin Impurity E, this document delineates its chemical identity, plausible synthetic origins, and its significance in the quality control of Oxybutynin manufacturing. While specific pharmacological and toxicological data on this compound are not extensively available in public literature, this guide offers insights into its potential activity based on structure-activity relationships with the parent compound. Furthermore, it details analytical methodologies for the detection and quantification of this impurity, crucial for ensuring the safety and efficacy of Oxybutynin formulations.

Introduction: The Context of Pharmaceutical Impurities

The development and manufacture of pharmaceutical products necessitate a thorough understanding and control of impurities. Impurities can arise from various sources, including the starting materials, intermediates, degradation of the active pharmaceutical ingredient (API), and interactions with excipients or packaging. The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug product. Therefore, regulatory bodies worldwide mandate stringent control over impurities.

Oxybutynin is a widely prescribed anticholinergic agent for the treatment of overactive bladder.[1][2] Its therapeutic action is primarily mediated through the antagonism of muscarinic receptors.[2][3] this compound has been identified as a process-related impurity in the synthesis of Oxybutynin.[][5] This guide focuses on the technical aspects of this specific impurity, providing a foundational resource for professionals in pharmaceutical development and quality control.

Chemical Profile and Synthesis

Chemical Identity
  • Systematic Name: 4-(Ethylpropylamino)but-2-ynyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate

  • Common Synonyms: this compound, Oxybutynin EP Impurity E, Ethylpropyl Analogue of Oxybutynin[5]

  • CAS Number: 1215677-72-7 (for the free base)[]

  • Molecular Formula: C₂₃H₃₃NO₃

  • Molecular Weight: 371.51 g/mol

Plausible Synthetic Pathways

The synthesis of Oxybutynin typically involves the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-diethylamino-2-butyn-1-ol.[3][6] this compound can emerge as an impurity through several potential pathways, primarily related to the starting materials and intermediates used in the synthesis of the 4-amino-2-butyn-1-ol side chain.

One plausible route for the formation of this impurity involves the presence of N-ethyl-N-propylamine as a contaminant in the diethylamine starting material used for the Mannich reaction with propargyl alcohol and formaldehyde. This would lead to the formation of 4-(ethylpropylamino)-2-butyn-1-ol, which would then be esterified to yield this compound alongside the desired Oxybutynin.

Synthesis_Impurity cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_api Final Products Diethylamine Diethylamine Amino_Alcohol 4-Diethylamino-2-butyn-1-ol Diethylamine->Amino_Alcohol Mannich Reaction Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Amino_Alcohol Impurity_Amino_Alcohol 4-(Ethylpropylamino)-2-butyn-1-ol Propargyl_Alcohol->Impurity_Amino_Alcohol Formaldehyde Formaldehyde Formaldehyde->Amino_Alcohol Formaldehyde->Impurity_Amino_Alcohol N_Ethyl_N_propylamine N-Ethyl-N-propylamine (Contaminant) N_Ethyl_N_propylamine->Impurity_Amino_Alcohol Mannich Reaction Oxybutynin Oxybutynin (API) Amino_Alcohol->Oxybutynin Esterification Impurity_E This compound (Impurity E) Impurity_Amino_Alcohol->Impurity_E Esterification Phenylcyclohexylglycolic_Acid 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid Phenylcyclohexylglycolic_Acid->Oxybutynin Phenylcyclohexylglycolic_Acid->Impurity_E

Figure 1: Plausible synthetic pathway for the formation of this compound.

Pharmacological and Toxicological Profile (Inferred)

Currently, there is a lack of publicly available, dedicated pharmacological or toxicological studies on this compound. However, its structural similarity to Oxybutynin and its primary active metabolite, N-desethyloxybutynin, allows for some informed postulations.

Oxybutynin and N-desethyloxybutynin are known to be competitive antagonists of muscarinic M1, M2, and M3 receptors.[3] This anticholinergic activity is responsible for both the therapeutic effects on the bladder and the common side effects such as dry mouth and constipation. Given that this compound retains the core pharmacophore responsible for muscarinic receptor binding (the ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and a tertiary amine), it is reasonable to hypothesize that it may also possess anticholinergic activity. The potency and receptor subtype selectivity would, however, likely differ from the parent drug due to the alteration in the N-alkyl substituents.

The substitution of an ethyl group with a propyl group might influence the compound's lipophilicity, protein binding, and metabolic stability, which in turn could affect its pharmacokinetic profile and potency. Without empirical data, the clinical significance of this impurity remains speculative. However, for drug development and patient safety, it is crucial to control its levels in the final drug product to within acceptable limits as defined by regulatory guidelines.

Analytical Methodologies for Detection and Quantification

The control of impurities is a critical aspect of pharmaceutical quality control. Validated analytical methods are essential for the detection and quantification of this compound in Oxybutynin drug substance and drug product.

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of Oxybutynin and its related compounds.[7][8][9][10]

Illustrative RP-HPLC Method Parameters:

ParameterExample Value
Column C8 or C18, e.g., Symmetry C8 (75 x 4.6 mm, 3.5 µm)[7]
Mobile Phase A mixture of phosphate buffer and acetonitrile (e.g., 51:49 v/v)[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 45°C[7]
Detection UV at 210 nm[7]
Injection Volume 10 µL

Under these or similar conditions, this compound, being structurally similar to Oxybutynin, would be expected to have a retention time close to that of the parent drug and other related impurities. Method development would focus on optimizing the mobile phase composition and gradient to achieve adequate resolution between all specified impurities and the main API peak.

Method Validation

Any analytical method used for impurity testing must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves demonstrating that there is no interference from the API, other impurities, or excipients.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: Impurity Profiling of Oxybutynin

The following is a generalized, step-by-step protocol for the analysis of related substances in an Oxybutynin drug product. This protocol should be adapted and validated for the specific formulation and analytical instrumentation.

  • Preparation of Solutions:

    • Mobile Phase: Prepare the mobile phase as per the validated method (e.g., a filtered and degassed mixture of phosphate buffer and acetonitrile).[7]

    • Diluent: A suitable solvent, often the mobile phase itself, for dissolving the sample and standards.

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration.

    • Sample Solution: Accurately weigh and dissolve the Oxybutynin drug product in the diluent to a known concentration of the API. This may involve extraction, sonication, and filtration to ensure complete dissolution and removal of insoluble excipients.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (as a blank) to ensure no interfering peaks are present.

    • Inject the standard solution to determine the retention time and response factor for this compound.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard.

    • Calculate the concentration of the impurity in the sample using the peak area and the response factor determined from the standard.

    • Express the impurity level as a percentage of the API concentration.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Acquisition & Analysis Prep_Standard Prepare Standard Solution (Known concentration of Impurity E) Injection Inject Blank, Standard, and Sample Prep_Standard->Injection Prep_Sample Prepare Sample Solution (Oxybutynin Drug Product) Prep_Sample->Injection Equilibration System Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Acquisition Data Acquisition (Chromatogram) Separation->Acquisition Analysis Peak Integration & Quantification Acquisition->Analysis Reporting Report Impurity Level (%) Analysis->Reporting

Figure 2: General workflow for the analytical determination of this compound.

Conclusion and Future Perspectives

This compound is a known impurity of Oxybutynin that requires careful monitoring and control during the manufacturing process to ensure the quality, safety, and efficacy of the final drug product. While specific pharmacological data for this compound is limited, its structural similarity to Oxybutynin suggests a potential for anticholinergic activity.

Future research efforts could focus on the isolation and pharmacological characterization of this compound to better understand its potential impact. The development of highly specific and sensitive analytical methods will continue to be crucial for its effective control. This technical guide serves as a foundational resource for scientists and professionals in the pharmaceutical industry, providing a consolidated overview of the current understanding of this specific Oxybutynin impurity.

References

  • Vanden Eynde, J. J., & Gualtieri, F. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 16(10), 1381. [Link]

  • Kachur, J. F., et al. (1992). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 35(14), 2583–2591. [Link]

  • Suresh, P. S., et al. (2016). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. International Journal of Advanced Research, 4(11), 1636-1644. [Link]

  • Pharmacy Times. (2019). Alternative Choices to Oxybutynin: When, Why, and How Much?. [Link]

  • Appell, R. A. (2004). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 6(Suppl 1), S11–S19. [Link]

  • Drugs.com. (n.d.). Oxybutynin Alternatives Compared. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxybutynin. In PubChem Compound Summary. Retrieved from [Link]

  • Sravani, G. N., et al. (2018). Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. ResearchGate. [Link]

  • Ray, P. C., et al. (2009). Crystalline oxybutynin and process for preparing the same. WO 2009/122429 A2.
  • Avula, S., et al. (2011). A validated RP-HPLC method for the estimation of Oxybutynin in formulation. Pharmacophore, 2(2), 156-162. [Link]

  • Vanden Eynde, J. J., & Gualtieri, F. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]

  • SynZeal. (n.d.). Oxybutynin EP Impurity E. [Link]

  • Pharmaffiliates. (n.d.). oxybutynin and its Impurities. [Link]

  • USP-NF. (n.d.). Oxybutynin Chloride. [Link]

  • Ramani, A. V., et al. (2014). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 88, 336-344. [Link]

  • Kumar, P., et al. (2013). Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 4(9), 3536-3543. [Link]

Sources

A Comprehensive Guide to the Synthesis of Oxybutynin EP Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating the Synthetic Landscape of a Critical Pharmaceutical Impurity

Introduction: The Significance of Impurity Profiling in Drug Development

In the realm of pharmaceutical manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug product. Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate stringent control over impurities, as their presence, even in minute quantities, can have significant implications for drug safety and efficacy. Oxybutynin, a widely prescribed anticholinergic agent for the treatment of overactive bladder, is no exception.[1] This technical guide provides an in-depth exploration of the synthesis pathway for a specific and critical impurity, Oxybutynin EP Impurity E, chemically designated as 4-(ethyl(propyl)amino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate.[2][3][4][5][6] Understanding the genesis of such impurities is paramount for drug development professionals, as it enables the implementation of effective control strategies, ensuring the final drug product's quality and safety.

This guide will deconstruct the synthesis of Oxybutynin EP Impurity E into its core components, offering not just a series of steps, but a causal narrative that explains the "why" behind each experimental choice. We will delve into the synthesis of the two key precursors and their final convergent coupling, providing detailed protocols and mechanistic insights.

Deconstructing the Target: A Convergent Synthesis Strategy

The synthesis of Oxybutynin and its analogue, Impurity E, is a classic example of a convergent synthesis strategy. This approach involves the independent synthesis of two complex molecular fragments, which are then combined in the final stages to form the target molecule. This method is often more efficient and allows for greater flexibility in optimizing the synthesis of each fragment.

For Oxybutynin EP Impurity E, the two key intermediates are:

  • 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPA) : A chiral tertiary α-hydroxy acid that forms the core acidic fragment of the final ester.

  • 4-(Ethyl(propyl)amino)but-2-yn-1-ol : The specific amino alcohol that differentiates Impurity E from the parent drug, Oxybutynin.

The final step in the synthesis is the esterification of these two intermediates.

Synthesis_Strategy cluster_precursors Precursor Synthesis CHPA 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPA) ImpurityE Oxybutynin EP Impurity E CHPA->ImpurityE Esterification AminoAlcohol 4-(Ethyl(propyl)amino)but-2-yn-1-ol AminoAlcohol->ImpurityE

Caption: Convergent synthesis strategy for Oxybutynin EP Impurity E.

Synthesis of Key Intermediate 1: 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPA)

The synthesis of this crucial tertiary alcohol can be approached through several routes. A common and industrially scalable method involves a Grignard reaction between a phenylglyoxylate ester and a cyclohexyl magnesium halide.[7][8]

Reaction Scheme: Grignard Addition to Phenylglyoxylate

CHPA_Synthesis Phenylglyoxylate Methyl Phenylglyoxylate IntermediateEster Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate Phenylglyoxylate->IntermediateEster Grignard Reaction Grignard Cyclohexylmagnesium Bromide Grignard->IntermediateEster CHPA 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPA) IntermediateEster->CHPA Hydrolysis

Caption: Synthesis of CHPA via Grignard reaction.

Experimental Protocol: Synthesis of CHPA

Step 1: Grignard Reaction

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer is charged with magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Grignard Reagent Formation: A solution of cyclohexyl bromide in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Addition of Phenylglyoxylate: The Grignard solution is cooled to 0 °C, and a solution of methyl phenylglyoxylate in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.

  • Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

Step 2: Hydrolysis

  • Saponification: The crude ester is dissolved in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Reaction Monitoring: The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Isolation: After cooling, the methanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any non-polar impurities.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the product.

  • Purification: The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) affords pure 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[9]

ParameterValue
Starting Materials Methyl phenylglyoxylate, Cyclohexyl bromide, Magnesium
Key Reagents THF, HCl, NaOH, Methanol
Reaction Type Grignard Reaction, Hydrolysis
Typical Yield 60-70% (over two steps)

Synthesis of Key Intermediate 2: 4-(Ethyl(propyl)amino)but-2-yn-1-ol

This N-desethyl-N-propyl analogue of the amino alcohol used in Oxybutynin synthesis is not as readily available commercially and typically requires custom synthesis. The most direct approach is a Mannich-type reaction, a cornerstone of amine synthesis.[10] This reaction involves the aminoalkylation of an acidic proton located on a terminal alkyne, using formaldehyde and a secondary amine.

Reaction Scheme: Mannich Reaction

AminoAlcohol_Synthesis PropargylAlcohol Propargyl Alcohol Product 4-(Ethyl(propyl)amino)but-2-yn-1-ol PropargylAlcohol->Product Mannich Reaction Formaldehyde Paraformaldehyde Formaldehyde->Product Amine N-Ethylpropylamine Amine->Product

Caption: Synthesis of the amino alcohol via Mannich reaction.

Experimental Protocol: Synthesis of 4-(Ethyl(propyl)amino)but-2-yn-1-ol
  • Reaction Setup: A round-bottom flask is charged with propargyl alcohol, paraformaldehyde, and N-ethylpropylamine in a suitable solvent such as 1,4-dioxane. A catalytic amount of a copper(I) or copper(II) salt (e.g., CuCl) can be added to facilitate the reaction.

  • Reaction Conditions: The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The residue is taken up in an appropriate organic solvent (e.g., dichloromethane) and washed with water to remove any remaining formaldehyde and amine salts. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure 4-(ethyl(propyl)amino)but-2-yn-1-ol.

ParameterValue
Starting Materials Propargyl alcohol, Paraformaldehyde, N-Ethylpropylamine
Catalyst Copper(I) or Copper(II) salt (optional but recommended)
Reaction Type Mannich Reaction
Typical Yield 50-65%

Final Convergent Step: Esterification to Yield Oxybutynin EP Impurity E

The final step involves the formation of an ester linkage between the sterically hindered tertiary alcohol of CHPA and the primary alcohol of the synthesized amino alcohol. Due to the steric hindrance around the tertiary hydroxyl group, standard Fischer esterification conditions (acid catalyst and heat) are often inefficient. More robust methods are required to achieve a good yield.

Method 1: Acid Chloride Mediated Esterification

A common and effective method is to activate the carboxylic acid of CHPA by converting it to its corresponding acid chloride.

Esterification_AcidChloride CHPA CHPA AcidChloride CHPA-COCl CHPA->AcidChloride ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcidChloride Activation ImpurityE Oxybutynin EP Impurity E AcidChloride->ImpurityE Esterification AminoAlcohol 4-(Ethyl(propyl)amino)but-2-yn-1-ol AminoAlcohol->ImpurityE

Caption: Esterification via the acid chloride intermediate.

  • Acid Chloride Formation: CHPA is dissolved in a dry, inert solvent like toluene or dichloromethane. Thionyl chloride or oxalyl chloride is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. The mixture is then gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride.

  • Esterification: The crude acid chloride is dissolved in a fresh portion of dry, non-protic solvent. The solution is cooled in an ice bath, and a solution of 4-(ethyl(propyl)amino)but-2-yn-1-ol and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent is added dropwise.

  • Reaction Completion and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water, a dilute aqueous acid solution (to remove excess amine), and brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford Oxybutynin EP Impurity E.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the esterification of sterically hindered alcohols under mild, neutral conditions.[4][6][11][12] It involves the use of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate. The carboxylate anion then acts as a nucleophile, displacing triphenylphosphine oxide in an SN2 reaction, which typically results in the inversion of stereochemistry at the alcohol's chiral center. However, for the primary alcohol in 4-(ethyl(propyl)amino)but-2-yn-1-ol, stereochemistry is not a concern.

  • Reaction Setup: To a solution of CHPA and 4-(ethyl(propyl)amino)but-2-yn-1-ol in a dry, aprotic solvent such as THF or dichloromethane at 0 °C, is added triphenylphosphine.

  • Reagent Addition: DEAD or DIAD is then added dropwise to the stirred solution. A color change is typically observed.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed, as indicated by TLC analysis.

  • Work-up and Purification: The solvent is removed in vacuo. The residue is then subjected to column chromatography to separate the desired ester from the byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

ParameterAcid Chloride MethodMitsunobu Reaction
Activation Thionyl/Oxalyl chlorideTriphenylphosphine/DEAD or DIAD
Conditions Two steps, can be harshOne-pot, mild, neutral
Byproducts HCl, SO₂, amine saltsTriphenylphosphine oxide, dialkyl hydrazinedicarboxylate
Stereochemistry Retention at the acidInversion at the alcohol (if chiral)
Considerations Good for large scalePurification can be challenging due to byproducts

Conclusion: A Pathway to Purity

The synthesis of Oxybutynin EP Impurity E, while not overly complex, requires careful consideration of reaction conditions and purification strategies, particularly in the final esterification step. By understanding the underlying chemistry of each transformation—the nucleophilic addition in the Grignard reaction, the electrophilic substitution in the Mannich reaction, and the nuances of the esterification of a sterically hindered acid—researchers and drug development professionals can devise robust synthetic routes. This knowledge is not merely academic; it is the foundation upon which effective impurity control strategies are built, ultimately safeguarding the quality and safety of the final pharmaceutical product. The ability to synthesize and characterize such impurities is a critical component of modern drug development, ensuring that the medicines reaching patients are both effective and safe.

References

  • PubChem. Oxybutynin. National Center for Biotechnology Information. [Link]

  • Google Patents. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • ResearchGate. Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. [Link]

  • Synchemia. Oxybutynin EP Impurity E | CAS NO. [Link]

  • Google Patents. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Google Patents. US3944617A - Synthesis of dl-2-amino-1-butanol.
  • ResearchGate. Scheme 11. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic... [Link]

  • Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • Google Patents. Synthesis of optically active cyclohexylphenylglycolic acid and its esters.
  • YouTube. Mannich Reaction (CHEM 347). [Link]

  • ResearchGate. The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. [Link]

  • ResearchGate. Esterification between 2 and propargyl alcohol to afford 3 (SI section 5). [Link]

  • ResearchGate. Synthesis of 4-amino-1-arylpyrazoles based on ethyl 2 cyano 2-(2-arylhydraziniidene)acetates. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • SciSpace. Synthesis of some Acetylenic Amines Derivatives by Mannich Reaction. [Link]

  • ACS Publications. Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. [Link]

  • PubMed. Synthesis and Antitumor Activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates. [Link]

  • Pharmace Research Laboratory. Oxybutynin EP Impurity E. [Link]

  • Royal Society of Chemistry. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. [Link]

  • National Center for Biotechnology Information. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. [Link]

  • GLP Pharma Standards. Oxybutynin EP Impurity E. [Link]

Sources

In-Silico Toxicology for Pharmaceutical Impurities: A Technical Guide to Assessing Oxybutynin Degradants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous safety assessment of impurities within active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For potent, DNA-reactive impurities, even at trace levels, the potential for carcinogenic risk necessitates a highly conservative approach to control and qualification. This technical guide provides an in-depth, field-proven methodology for the in-silico toxicological assessment of impurities, using the anticholinergic drug Oxybutynin as a practical case study. We will navigate the regulatory landscape defined by the International Council for Harmonisation (ICH) M7 guideline, detail a robust workflow for mutagenicity prediction using complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) models, and provide a framework for interpreting and reporting these findings for regulatory submission. This guide is intended for researchers, toxicologists, and drug development professionals seeking to implement a scientifically sound and efficient strategy for managing mutagenic impurities.

The Regulatory Imperative: Understanding ICH M7 and the Precautionary Principle

The presence of impurities in a drug substance is an unavoidable consequence of the chemical synthesis and degradation processes.[1][2] While most impurities are controlled within standard qualification thresholds, a specific class of impurities, known as mutagenic impurities, requires a more stringent evaluation due to their potential to directly cause DNA damage and lead to cancer.[3][4] The ICH M7(R2) guideline provides a comprehensive framework for the assessment and control of these DNA reactive impurities to limit potential carcinogenic risk.[5]

A central tenet of ICH M7 is the application of the Threshold of Toxicological Concern (TTC), a concept that establishes a default acceptable intake of 1.5 µ g/day for any unstudied mutagenic impurity, a level associated with a negligible lifetime cancer risk (<1 in 100,000).[5] This precautionary approach underscores the necessity of identifying and controlling such impurities, even before their carcinogenic potential is experimentally confirmed.

To streamline the assessment process and reduce the reliance on animal testing, ICH M7 explicitly endorses the use of in-silico toxicology, specifically (Q)SAR models, for the initial evaluation of mutagenic potential.[6] The guideline stipulates a crucial requirement: the use of two complementary (Q)SAR methodologies—one expert rule-based and one statistical-based—to provide a comprehensive and robust prediction.[7] A negative prediction from both model types is sufficient to classify an impurity as non-mutagenic, thereby significantly reducing the burden of subsequent analytical and toxicological testing.[8]

The Subject: Oxybutynin and its Process-Related Impurities

Oxybutynin is a synthetic anticholinergic agent widely used for the treatment of overactive bladder.[] Its synthesis and potential degradation pathways can give rise to a number of impurities that must be assessed for their toxicological risk.[1] The first step in our in-silico assessment is the thorough identification of all potential and known impurities. These can arise from various sources, including unreacted starting materials, intermediates, by-products of side reactions, and degradation products formed during storage.[1][2][10]

A comprehensive literature and patent review, alongside an analysis of the synthetic route, is essential for compiling a complete list of impurities. For the purpose of this guide, we will consider a representative set of known Oxybutynin impurities.

Table 1: A Representative List of Known Oxybutynin Impurities

Impurity NameCAS NumberMolecular FormulaMolecular WeightSource/Type
Oxybutynin EP Impurity A1199574-71-4C₂₂H₃₅NO₃361.52Process-related[11][12]
Oxybutynin EP Impurity B14943-53-4C₂₂H₂₅NO₃351.44Process-related[][11]
Oxybutynin EP Impurity C1199574-70-3C₂₁H₂₉NO₃343.46Process-related[][11]
Oxybutynin EP Impurity D4335-77-7C₁₄H₁₈O₃234.29Starting material[][11]
N-Desethyloxybutynin80976-67-6C₂₀H₂₇NO₃329.43Metabolite/Degradant[11][13]

The In-Silico Workflow: A Dual-Methodology Approach to Mutagenicity Prediction

The core of the in-silico assessment lies in a structured workflow that leverages the strengths of two distinct predictive methodologies. This dual approach provides a more confident prediction by mitigating the inherent limitations of any single model.[7]

Foundational Principles: (Q)SAR Modeling

(Quantitative) Structure-Activity Relationship modeling is a computational technique that correlates the chemical structure of a molecule with its biological activity, in this case, mutagenicity.[14][15] (Q)SAR models are built by training algorithms on large datasets of chemicals with known experimental outcomes (e.g., from the bacterial reverse mutation assay, or Ames test).[16][17]

There are two primary categories of (Q)SAR models relevant to the ICH M7 guideline:

  • Expert Rule-Based Systems: These models are built on human expertise and mechanistic understanding.[18] Toxicologists and chemists define structural alerts—specific molecular substructures or functional groups (toxicophores) that are known to be associated with a particular toxicity.[19][20] When a query molecule is analyzed, the system checks for the presence of these alerts and provides a prediction based on the encoded rules.[18][20]

  • Statistical-Based Systems: These models employ machine learning algorithms to identify complex, non-linear relationships between a molecule's structural features (descriptors) and its mutagenic activity.[21][22] These systems learn from large datasets without pre-defined rules and can identify novel patterns that may not be captured by expert systems.[22]

Recommended Tools: Derek Nexus® and Sarah Nexus®

For this technical guide, we will reference two widely used and regulatory-accepted software platforms that exemplify the dual-methodology approach:

  • Derek Nexus® (Expert Rule-Based): Developed by Lhasa Limited, Derek Nexus is a knowledge-based system that predicts a wide range of toxicological endpoints, including mutagenicity.[20][23][24] It contains a comprehensive knowledge base of structural alerts derived from published literature and proprietary data, providing transparent and mechanistically supported predictions.[20][25]

  • Sarah Nexus® (Statistical-Based): Also from Lhasa Limited, Sarah Nexus is a statistical model that predicts Ames mutagenicity using a unique, machine-learning methodology.[7][22][26] It provides a prediction of either positive or negative for mutagenicity, along with a confidence level.[22]

The combination of Derek Nexus and Sarah Nexus directly addresses the ICH M7 requirement for two complementary (Q)SAR methodologies.[7][27]

Step-by-Step Protocol for In-Silico Mutagenicity Prediction

Step 1: Structure Input and Standardization

  • Obtain the 2D chemical structure of each Oxybutynin impurity in a standard format (e.g., SMILES, MOL file).

  • Input the structures into the chosen software platforms (Derek Nexus and Sarah Nexus).

  • Ensure proper chemical representation, including stereochemistry where relevant, as this can influence toxicological predictions.

Step 2: Execution of the Expert Rule-Based Analysis (Derek Nexus)

  • Run the mutagenicity prediction for each impurity.

  • The software will analyze the structures for the presence of pre-defined structural alerts associated with mutagenicity.

  • The output will indicate whether any alerts were triggered and provide a qualitative likelihood of mutagenicity (e.g., "Plausible," "Equivocal," "Inactive").

Step 3: Execution of the Statistical-Based Analysis (Sarah Nexus)

  • Run the Ames mutagenicity prediction for each impurity.

  • The software will generate a prediction based on its statistical model.

  • The output will be a binary prediction (Positive or Negative) and a confidence score for that prediction.

Step 4: Collation and Initial Interpretation of Results

  • Organize the prediction results from both systems for each impurity in a clear, tabular format.

  • This table should include the impurity name, structure, the prediction from the expert rule-based system, and the prediction from the statistical-based system.

The following diagram illustrates the overarching workflow for the in-silico assessment of impurities.

G cluster_0 Phase 1: Impurity Identification cluster_1 Phase 2: In-Silico Prediction cluster_2 Phase 3: Risk Assessment & Reporting A Analyze Synthetic Route & Degradation Pathways C Identify & List Potential Oxybutynin Impurities A->C B Literature & Patent Review B->C D Input Impurity Structures (e.g., SMILES, MOL) C->D E Expert Rule-Based Analysis (e.g., Derek Nexus) D->E F Statistical-Based Analysis (e.g., Sarah Nexus) D->F G Collate Prediction Results E->G F->G H Apply ICH M7 Classification G->H J Define Control Strategy (e.g., TTC, Analytical Testing) H->J I Expert Review of Conflicting or Equivocal Results I->H K Compile In-Silico Assessment Report J->K

In-Silico Toxicity Assessment Workflow for Pharmaceutical Impurities.

Interpretation of Results and ICH M7 Classification

The combined outputs from the expert rule-based and statistical-based systems are used to classify each impurity according to the ICH M7 framework.[6] This classification dictates the subsequent actions required for control and qualification.

The ICH M7 Classification Framework:

  • Class 1: Known mutagenic carcinogens. These are the highest risk and require the most stringent control.

  • Class 2: Known mutagens with unknown carcinogenic potential. These also require stringent control, often based on compound-specific data or the TTC.

  • Class 3: Impurities with a structural alert for mutagenicity, but with insufficient data to confirm mutagenic activity. The in-silico predictions are key for this classification.

  • Class 4: Impurities that are structural analogues to known carcinogens or mutagens but have been demonstrated to be non-mutagenic in experimental assays.

  • Class 5: Impurities with no structural alerts for mutagenicity, or where the alerts are not relevant to the parent molecule. A negative prediction from both an expert rule-based and a statistical-based system places an impurity in this class.[8]

The following decision tree illustrates the classification process based on the in-silico predictions.

G start Start: Impurity Identified qsar Perform (Q)SAR Analysis (Expert Rule-Based & Statistical) start->qsar both_neg Both Models Negative? qsar->both_neg one_pos One or Both Models Positive? both_neg->one_pos No class5 Class 5 (No further action needed for mutagenicity) both_neg->class5 Yes expert_review Expert Review Required one_pos->expert_review expert_review->class5 Alert is not relevant or rebutted class3 Class 3 (Control as Mutagenic Impurity) expert_review->class3 Alert is credible ames_test Consider Ames Test for Confirmation class3->ames_test

ICH M7 Classification Decision Tree Based on (Q)SAR Predictions.
The Role of Expert Review

When in-silico predictions are positive, conflicting, or equivocal, a critical step of expert review is required.[22] This is not simply an acceptance of the software's output but a deep scientific analysis. The expert review should consider:

  • The basis of the structural alert: Is the alert well-supported by mechanistic data?

  • The applicability domain of the model: Is the query impurity structurally similar to the chemicals in the model's training set? A prediction for a novel chemical scaffold may be less reliable.

  • Conflicting data: Are there any experimental data for structurally similar compounds that contradict the prediction?

  • The influence of the parent molecule: Can the structural features of the parent drug mitigate the reactivity of the toxicophore in the impurity?

A well-documented expert review is crucial for justifying the final classification and control strategy for an impurity.

Reporting and Regulatory Submission

The final step in the in-silico assessment is the compilation of a comprehensive report suitable for regulatory submission. This report must be transparent, scientifically sound, and demonstrate a clear understanding of the ICH M7 guideline.

Key Components of the In-Silico Toxicology Report:

  • Introduction: Briefly state the purpose of the assessment and list the impurities being evaluated.

  • Methodology:

    • Identify the software and versions used (e.g., Derek Nexus 6.1, Sarah Nexus 3.0).

    • State that the methodology is compliant with ICH M7, using both an expert rule-based and a statistical-based system.

  • Results:

    • Present a summary table of the predictions for each impurity from both models.

    • For any positive findings, include the detailed output from the software, showing the structural alert that was triggered and the basis for the prediction.

  • Expert Review (if applicable):

    • Provide a detailed scientific rationale for the final classification of any impurities with positive, conflicting, or equivocal results.

    • This section should demonstrate a thorough analysis and not just a restatement of the software's output.

    • Clearly state the final ICH M7 classification for each impurity.

    • Propose a control strategy for any impurities classified as Class 1, 2, or 3.

Conclusion: A Forward-Looking Approach to Impurity Safety

The integration of in-silico toxicology into the safety assessment of pharmaceutical impurities represents a significant advancement in drug development. By providing a rapid, scientifically robust, and ethically responsible means of evaluating mutagenic potential, these computational methods allow for the early identification and control of high-risk compounds.[18][28] The dual-methodology approach, as mandated by ICH M7 and exemplified by the use of complementary expert rule-based and statistical-based systems, provides a high degree of confidence in the predictions. When applied with scientific rigor and expert oversight, in-silico toxicology is an indispensable tool for ensuring the safety and quality of new medicines, ultimately protecting patient health while streamlining the drug development process.

References

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147–172. Available from: [Link]

  • ResearchGate. (n.d.). In silico toxicology tools, steps to generate prediction models, and.... Available from: [Link]

  • Edelweiss Connect, Switzerland. (2021, July 12). Use of in silico methods for assessing toxicity [Video]. YouTube. Available from: [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Available from: [Link]

  • Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. Available from: [Link]

  • Pharmaffiliates. (n.d.). oxybutynin hydrochloride and its Impurities. Available from: [Link]

  • Lhasa Limited. (2024). Everything You Need To Know About Sarah Nexus. Available from: [Link]

  • PubMed. (n.d.). Integrated in silico approaches for the prediction of Ames test mutagenicity. Available from: [Link]

  • Optibrium. (n.d.). Derek Nexus Toxicology Software. Available from: [Link]

  • National Institutes of Health. (n.d.). Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset. Available from: [Link]

  • Valerio, L. G. (2012). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Toxicology and Applied Pharmacology, 260(3), 269-280. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Available from: [Link]

  • Pharmaffiliates. (n.d.). Oxybutynin-impurities. Available from: [Link]

  • Veeprho. (n.d.). Oxybutynin Impurities and Related Compound. Available from: [Link]

  • EFSA. (n.d.). Use of (Q)SAR and read across for assessment of genotoxicity of pesticides metabolites. Available from: [Link]

  • Lhasa Limited. (2024). 10 Frequently Asked Questions About Derek Nexus, Answered. Available from: [Link]

  • ACS Publications. (2012). In Silico Prediction of Chemical Ames Mutagenicity. Available from: [Link]

  • International Council for Harmonisation. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available from: [Link]

  • Pharma Focus Asia. (n.d.). Toxicological Approaches to Deal with Out-of-specification Impurities. Available from: [Link]

  • European Commission. (2019). Sarah Nexus - Mutagenicity. Available from: [Link]

  • ResearchGate. (n.d.). (Q)SAR Methods for Predicting Genotoxicity and Carcinogenicity: Scientific Rationale and Regulatory Frameworks. Available from: [Link]

  • PETA Science Consortium International. (n.d.). Webinar Series on the Use of In Silico Tools in Toxicology. Available from: [Link]

  • ResearchGate. (n.d.). Strategies for Using Computational Toxicology Methods in Pharmaceutical R&D. Available from: [Link]

  • U.S. Food and Drug Administration. (2011). NDA # 202513 Review. Available from: [Link]

  • ResearchGate. (n.d.). Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. Available from: [Link]

  • Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. Available from: [Link]

  • Optibrium. (n.d.). Derek Nexus for toxicity prediction – What package is right for me?. Available from: [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available from: [Link]

  • GuideGxP. (2026). ICH M7: How to Manage Mutagenic Impurities Step by Step. Available from: [Link]

  • Inotiv. (n.d.). DEREK Nexus® toxicology modeling. Available from: [Link]

  • Oxford Academic. (n.d.). Three new consensus QSAR models for the prediction of Ames genotoxicity. Available from: [Link]

  • PubMed. (n.d.). Alternatives to the carcinogenicity bioassay: in silico methods, and the in vitro and in vivo mutagenicity assays. Available from: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • bioRxiv. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Available from: [Link]

  • Tox by Design. (2023). ICH M7 Mutagenic Impurities Guidelines. Available from: [Link]

  • IntuitionLabs. (n.d.). ICH M7: A Guide to Mutagenic Impurity Assessment Software. Available from: [Link]

  • Oxford Academic. (n.d.). Matrine and Oxymatrine: evaluating the gene mutation potential using in silico tools and the bacterial reverse mutation assay (Ames test). Available from: [Link]

  • MDPI. (2024). In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. Available from: [Link]

  • ECA Academy. (n.d.). ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk. Available from: [Link]

  • Pharmaceuticals and Medical Devices Agency. (2020). M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK. Available from: [Link]

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Oxybutynin and Its Process-Related and Degradation Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Oxybutynin and its impurities in bulk drug substances and pharmaceutical formulations. Oxybutynin, an anticholinergic agent, is used to treat overactive bladder.[1] The control of impurities is critical to ensure the safety and efficacy of the final drug product. This method was developed and validated based on principles outlined in the International Council for Harmonisation (ICH) guidelines, providing a reliable protocol for quality control and stability testing.[2][3]

Introduction and Scientific Rationale

Oxybutynin is a tertiary amine and an ester of cyclohexylmandelic acid, making it susceptible to degradation, particularly through hydrolysis.[4][5] Impurities can arise from the manufacturing process or from degradation of the active pharmaceutical ingredient (API) upon storage. Therefore, a well-developed, stability-indicating analytical method is paramount. Such a method must be able to separate the main component from any known and potential degradation products that may form under various stress conditions.[6][7]

The method described herein utilizes reversed-phase chromatography, which is the technique of choice for moderately polar to non-polar compounds like Oxybutynin.[8] The rationale behind the key experimental choices is as follows:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is ideal for separating Oxybutynin from its structurally similar impurities. The high carbon load of a C18 phase provides the necessary resolving power.[9]

  • Mobile Phase: The mobile phase consists of a phosphate buffer and acetonitrile.

    • pH Control: Oxybutynin contains a tertiary amine. Controlling the pH of the mobile phase with a buffer (e.g., pH 3.5-4.5) is critical to ensure that the analyte remains in a consistent, protonated state. This minimizes peak tailing and provides reproducible retention times.[9]

    • Organic Modifier: Acetonitrile is chosen for its low UV cutoff and low viscosity, which allows for efficient chromatography at ambient or slightly elevated temperatures.[4]

  • Detection: Detection in the low UV range (205-210 nm) is employed, as Oxybutynin's phenyl group provides sufficient chromophoric activity for sensitive detection at these wavelengths.[10][11]

This comprehensive approach ensures the method is specific, accurate, and precise, making it suitable for its intended purpose in a regulated laboratory environment.[3]

Analyte and Impurity Profile

The primary analyte and key impurities referenced in major pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) are listed below.

Compound NameStructureOrigin
Oxybutynin Active Pharmaceutical Ingredient
Oxybutynin Related Compound A (USP) / Impurity A (Ph. Eur.) (4-(Diethylamino)but-2-ynyl (RS)-2-(cyclohex-3-enyl)-2-cyclohexyl-2-hydroxyacetate)[12]Process Impurity
Oxybutynin Related Compound B (USP) (Phenylcyclohexylglycolic acid)Degradation Product (Hydrolysis)
Oxybutynin Related Compound C (USP) (Methyl Phenylcyclohexylglycolate)Process Impurity

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1 packing).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Monobasic Potassium Phosphate (KH₂PO₄) (Reagent Grade)

    • Phosphoric Acid (85%) (Reagent Grade)

    • Water (HPLC Grade or Milli-Q)

    • Oxybutynin Chloride Reference Standard (USP or Ph. Eur.)

    • Reference standards for known impurities (as available).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented below.

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase Phosphate Buffer (pH 3.9) : Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 45°C[10][11]
Detection Wavelength 210 nm[10][13]
Injection Volume 20 µL
Run Time Approximately 40 minutes[11]
Preparation of Solutions
  • Phosphate Buffer (pH 3.9): Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.9 ± 0.05 with 85% phosphoric acid.

  • Mobile Phase: Mix the Phosphate Buffer and Acetonitrile in a 65:35 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.[8]

  • Diluent: The mobile phase is used as the diluent.[10]

  • Standard Stock Solution (100 µg/mL Oxybutynin): Accurately weigh about 10 mg of Oxybutynin Chloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[8][10]

  • Sample Solution (100 µg/mL Oxybutynin):

    • Weigh and powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Oxybutynin Chloride and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 20 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter a portion of the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.

  • System Suitability Solution (SSS): Prepare a solution containing 100 µg/mL of Oxybutynin Chloride and spike with known impurities (e.g., Related Compound A and B) at a concentration of approximately 1.0 µg/mL each.

Method Validation and System Suitability

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[2][3][14]

Specificity (Forced Degradation)

To prove the stability-indicating nature of the method, forced degradation studies are performed on the Oxybutynin API. The drug is subjected to acid, alkaline, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[4] The method is considered specific if the resulting degradant peaks are well-resolved from the main Oxybutynin peak and from each other, and peak purity analysis confirms no co-elution.

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

  • Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes. (Significant degradation is expected).[4][13]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours. (Significant degradation is expected).[4][13]

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: UV light (254 nm) for 24 hours.

Expected Outcome: The method should effectively separate the main peak from degradation products, particularly the primary hydrolysis product, Phenylcyclohexylglycolic acid (Related Compound B).[4]

System Suitability

Before conducting any analysis, the System Suitability Solution is injected five or six times. The performance of the chromatographic system must meet the criteria listed below.[10]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0 for the Oxybutynin peakEnsures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 5000 for the Oxybutynin peakIndicates column efficiency and good separation performance.[10]
Resolution (Rs) ≥ 1.5 between Oxybutynin and nearest impurity peakConfirms that adjacent peaks are sufficiently separated for reliable quantification.[15]
% RSD of Peak Areas ≤ 2.0% for replicate injectionsDemonstrates the precision of the injection and detection system.[10]
Validation Parameters

The following parameters should be assessed during formal method validation:

  • Linearity: Assessed at a minimum of five concentration levels, typically from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.[2][13]

  • Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Recoveries should be within 98.0% to 102.0%.[2]

  • Precision:

    • Repeatability (Intra-day): Analysis of six replicate samples, with %RSD ≤ 2.0%.

    • Intermediate Precision (Inter-day/Ruggedness): Analysis performed by a different analyst on a different day or with a different instrument. The cumulative %RSD should be ≤ 2.0%.[10]

  • Limit of Quantitation (LOQ) and Detection (LOD): Determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, pH ±0.2 units, column temperature ±5°C) and observing the effect on system suitability.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical connections underpinning the method development strategy.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase prep_mobile Mobile Phase & Buffer Preparation sys_suit System Suitability Check (SSS Injections) prep_mobile->sys_suit prep_std Standard & SSS Preparation prep_std->sys_suit prep_sample Sample Weighing, Dissolution & Filtration sequence Run Analytical Sequence (Standards & Samples) prep_sample->sequence sys_suit->sequence If Pass integration Peak Integration & Identification sequence->integration quant Quantification of Oxybutynin & Impurities integration->quant report Final Report Generation quant->report

Caption: HPLC analysis workflow from preparation to reporting.

G goal Reliable Impurity Quantification param_ph Mobile Phase pH (e.g., 3.9) out_peak Symmetrical Peaks (Low Tailing) param_ph->out_peak Suppresses silanol activity out_ret Reproducible Retention param_ph->out_ret Controls ionization param_col C18 Column out_res Good Resolution (Rs) param_col->out_res Hydrophobic selectivity param_temp Column Temp (45°C) out_eff High Efficiency (N) param_temp->out_eff Lowers viscosity param_org Acetonitrile % param_org->out_ret Controls elution param_org->out_res Optimizes selectivity out_peak->goal out_ret->goal out_res->goal out_eff->goal

Caption: Logic map of method parameters and their outcomes.

Conclusion

The RP-HPLC method presented in this application note is demonstrated to be simple, precise, accurate, and specific for the separation and quantification of Oxybutynin and its related impurities. The method is stability-indicating, as confirmed through forced degradation studies, and meets all typical system suitability and validation criteria as per ICH guidelines. This protocol can be effectively implemented in quality control laboratories for routine analysis of bulk drug and finished pharmaceutical products, ensuring they meet the required quality and safety standards.

References

  • Avula, S. et al. (2011). A validated RP-HPLC method for the estimation of oxybutynin in formulation. Pharmacophore, 2(2), 156-162. Available at: [Link]

  • Mamatha, J., Devanna, N., & Rani, J. S. (2017). Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. International Journal of Advances in Science Engineering and Technology, 5(1). Available at: [Link]

  • Asian Journal of Pharmacy and Technology. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Asian Journal of Pharmacy and Technology, 8(3). Available at: [Link]

  • DigitalXplore. (2016). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. International Journal of Advances in Science Engineering and Technology. Available at: [Link]

  • Phale, M. D., & Sharma, S. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • USP-NF. (2017). Oxybutynin Chloride Extended-Release Tablets. Available at: [Link]

  • USP-NF. (n.d.). Oxybutynin Chloride. Available at: [Link]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2003). High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products. PubMed, 27(1), 1-11. Available at: [Link]

  • Shakya, A. K. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 7(4), 231-235. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxybutynin. PubChem Compound Database. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • IOSR Journal of Pharmacy. (2022). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSRPHR, 12(1), 01-14. Available at: [Link]

  • British Pharmacopoeia. (n.d.). Oxybutynin Tablets. Available at: [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • Chromatography Today. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Varma, A. J., et al. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical Research, 10(11), 406-424. Available at: [Link]

Sources

Application Notes and Protocols for the Use of N-Desethyl-N-propyl Oxybutynin Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Oxybutynin Drug Development

Oxybutynin is a widely prescribed anticholinergic and antispasmodic agent used to treat overactive bladder.[1][2] Its therapeutic action is primarily mediated by its antagonism of muscarinic receptors in the bladder's detrusor muscle.[2][3] The metabolic pathway of Oxybutynin is complex, primarily occurring in the liver and gut wall via the cytochrome P450 system (specifically CYP3A4), leading to the formation of metabolites like N-desethyloxybutynin.[2][3][4] This active metabolite is itself pharmacologically significant and is believed to contribute to some of the drug's adverse effects, such as dry mouth.[1][4]

Beyond its primary metabolites, the synthesis and degradation of Oxybutynin can result in various related substances and impurities. One such compound of analytical interest is N-Desethyl-N-propyl Oxybutynin, classified as "Oxybutynin Impurity E" by the European Pharmacopoeia (PhEur).[5] The rigorous identification and quantification of such impurities are fundamental to pharmaceutical quality control and regulatory compliance. Failure to control impurities can impact the safety, efficacy, and stability of the final drug product.

This guide provides a comprehensive overview and detailed protocols for the effective use of the this compound reference standard. It is designed for researchers, analytical scientists, and quality control professionals involved in the development, manufacturing, and analysis of Oxybutynin-based pharmaceuticals. Adherence to these protocols will ensure accurate and reproducible quantification of this specific impurity, supporting robust drug development and ensuring patient safety.

Section 1: The Analyte – this compound

This compound is a tertiary amine and a structural analog of Oxybutynin. Its presence in a drug substance typically arises from the manufacturing process. As a certified reference material (CRM), it provides the benchmark against which unknown samples are compared, ensuring the identity and purity of the standard itself are unimpeachable.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Synonyms Oxybutynin impurity E (PhEur), 4-[Ethyl(propyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate[5]
CAS Number 1215677-72-7[6]
Molecular Formula C₂₃H₃₃NO₃[6]
Molecular Weight 371.51 g/mol [6]
Appearance Typically a Yellow Oil[6]
Solubility Soluble in Acetone, Chloroform, DMF[6]

Section 2: The Reference Standard: Foundational Principles

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures.[7] The use of a high-quality, certified reference material (CRM) is a prerequisite for achieving accurate, reliable, and reproducible results that meet stringent regulatory requirements from bodies like the FDA and EMA.[8]

Causality: Why a Certified Reference Standard is Non-Negotiable
  • Assigned Purity and Identity : A CRM from a reputable supplier (e.g., Sigma-Aldrich's TraceCERT® line) is certified in accordance with standards like ISO/IEC 17025 and ISO 17034. This provides a traceable, documented purity value, which is essential for calculating the precise concentration of stock solutions.

  • Quantitative Accuracy : In chromatographic techniques like HPLC or LC-MS/MS, the area under the curve for the reference standard is directly proportional to its concentration. An inaccurate purity value for the standard would introduce a systemic error, making all subsequent sample quantifications incorrect.

  • Method Validation : During the validation of an analytical method, the reference standard is used to establish key performance characteristics, including linearity, accuracy, precision, and limit of quantification (LOQ).[7][8]

  • Regulatory Trustworthiness : Regulatory submissions require unequivocal proof of impurity control. Using a certified standard demonstrates a commitment to quality and adherence to global pharmacopoeial standards.

Procurement and Initial Handling
  • Supplier Selection : Choose suppliers who provide a comprehensive Certificate of Analysis (CoA) detailing the compound's identity (confirmed by techniques like NMR and Mass Spectrometry), purity (determined by a mass balance approach or qNMR), and traceability to primary standards (e.g., NIST).[8]

  • Receiving and Storage : Upon receipt, immediately verify the integrity of the packaging. This compound reference standards are typically shipped on blue ice and require long-term storage at -20°C to prevent degradation.[6] Always consult the supplier's data sheet for specific storage instructions.[7]

Section 3: Protocol for Preparation of Standard Solutions

The accuracy of all subsequent analyses hinges on the correct preparation of stock and working solutions. This protocol ensures precision and minimizes potential sources of error.

Materials and Reagents
  • This compound Reference Standard

  • HPLC-grade or MS-grade Acetonitrile

  • HPLC-grade or MS-grade Methanol

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Calibrated micropipettes

Step-by-Step Protocol for Stock Solution (e.g., 100 µg/mL)
  • Equilibration : Allow the sealed vial of the reference standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the material, which would alter its mass.

  • Weighing : Accurately weigh approximately 1.0 mg of the reference standard into a clean weighing boat using a calibrated analytical balance. Record the exact weight.

  • Dissolution : Quantitatively transfer the weighed standard into a 10.0 mL Class A volumetric flask. Add approximately 7 mL of acetonitrile (or another suitable solvent as per the CoA) to dissolve the standard completely. Use a vortex mixer if necessary.

  • Dilution to Volume : Once fully dissolved, bring the solution to the final volume of 10.0 mL with the same solvent. Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Calculation of Exact Concentration : Calculate the precise concentration of the stock solution, accounting for the purity of the reference standard as stated on the CoA.

    • Formula : Exact Concentration (µg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) * Purity (%) * 10

  • Storage : Transfer the stock solution into an amber glass vial, label it clearly with the compound name, concentration, preparation date, and initials, and store it at -20°C.

Preparation of Working and Calibration Solutions

Working solutions and calibration standards are prepared by serially diluting the stock solution with the appropriate mobile phase or reconstitution solvent.

  • Example : To prepare a 1.0 µg/mL working solution, pipette 100 µL of the 100 µg/mL stock solution into a 10.0 mL volumetric flask and dilute to volume with the chosen solvent.

Section 4: Application Protocol: Quantification in Plasma by LC-MS/MS

This section provides a robust protocol for the simultaneous quantification of Oxybutynin and its impurities/metabolites, adapted from established methodologies for related compounds.[9][10][11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.

Experimental Workflow Overview

The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Data Processing ref_std Receive & Store Reference Standard (-20°C) stock Prepare Stock Solution (e.g., 100 µg/mL) ref_std->stock cal_qc Prepare Calibration Curve & QC Samples stock->cal_qc lcms LC-MS/MS Analysis (MRM Mode) cal_qc->lcms plasma Plasma Sample Thawing spike Spike with Internal Standard (e.g., Deuterated Analog) plasma->spike extract Liquid-Liquid Extraction (e.g., MTBE-EtOAc) spike->extract evap Evaporate & Reconstitute extract->evap evap->lcms integrate Peak Integration lcms->integrate curve Generate Calibration Curve (Response vs. Concentration) integrate->curve quant Quantify Unknown Samples curve->quant report Report Results quant->report

Caption: End-to-end workflow for impurity quantification.
Instrumentation and Reagents
  • LC System : A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer : A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Analytical Column : A C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is a common choice.[9]

  • Reagents : Formic acid, ammonium acetate, methyl tert-butyl ether (MTBE), ethyl acetate.

  • Internal Standard (IS) : A deuterated analog of the analyte or parent compound (e.g., Oxybutynin-d11) is highly recommended for correcting matrix effects and extraction variability.[12][13]

Step-by-Step Analytical Protocol
  • Sample Preparation (Liquid-Liquid Extraction) :

    • Pipette 300 µL of human plasma into a polypropylene tube.

    • Spike with 25 µL of the internal standard working solution.

    • Add 1.5 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether-ethyl acetate).[9] The organic solvent choice is critical for efficiently extracting the analyte from the aqueous plasma matrix while leaving behind proteins and salts.

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions (Example) :

    • Mobile Phase : Isocratic elution with Acetonitrile and 1.0 mM Ammonium Acetate (90:10, v/v).[9] This composition provides good retention and peak shape for the analytes on a C18 column.

    • Flow Rate : 0.8 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 10 µL.

  • Mass Spectrometric Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Monitoring Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : These must be optimized by infusing a pure solution of the this compound standard. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will be a stable fragment resulting from collision-induced dissociation.

      • Hypothetical Transition for Impurity E: Q1: 372.5 → Q3: [Fragment ion]

      • Hypothetical Transition for IS (Oxybutynin-d11): Q1: 369.5 → Q3: 142.1[10]

Table 2: Example LC-MS/MS Instrument Parameters

ParameterSettingRationale
Ion Source ESISuitable for polar, ionizable compounds like amines.
Polarity PositiveThe tertiary amine group readily accepts a proton.
Scan Type MRMProvides superior selectivity and sensitivity for quantification in complex matrices.
Collision Gas ArgonStandard inert gas for collision-induced dissociation.
Dwell Time 150 msBalances the number of data points across a peak with signal intensity.
  • Data Analysis and Quantification :

    • Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration of the calibration standards.

    • Apply a linear regression model with a weighting factor (e.g., 1/x²).

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Section 5: The Metabolic and Impurity Context

It is crucial to differentiate this compound (Impurity E) from the primary active metabolite, N-desethyloxybutynin. The diagram below clarifies their relationship to the parent drug.

G cluster_metabolism Metabolic Pathway (CYP3A4) cluster_impurity Synthesis-Related Impurity Oxy Oxybutynin (Parent Drug) Metabolite N-desethyloxybutynin (Active Metabolite) Oxy->Metabolite N-de-ethylation Impurity This compound (Impurity E) Oxy->Impurity Process-Related

Caption: Relationship of Oxybutynin to its metabolite and impurity.

This distinction is vital because analytical methods must be selective enough to resolve these and other related compounds, ensuring that the peak for Impurity E is not confounded by the presence of the much more abundant metabolite.

Conclusion

The this compound reference standard is an indispensable tool for any laboratory involved in the quality control and regulatory analysis of Oxybutynin. Its proper handling, the precise preparation of standard solutions, and its application in validated, high-sensitivity analytical methods like LC-MS/MS are fundamental to ensuring the safety and quality of the final pharmaceutical product. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers and analysts can generate accurate, reproducible, and defensible data to support their drug development programs.

References

  • MedChemExpress. N-Desethyl Oxybutynin-d5 hydrochloride.
  • Goshgarian, M. & Ganesan, K. (2023). Oxybutynin.
  • Sigma-Aldrich.
  • Wikipedia. Oxybutynin.
  • United States Biological.
  • Pharmaffili
  • VIVAN Life Sciences. N-Desethyl Oxybutynin.
  • PubChem - NIH. Oxybutynin.
  • MDPI.
  • PubMed. Comparison of Oxybutynin and Its Active Metabolite, N-desethyl-oxybutynin, in the Human Detrusor and Parotid Gland.
  • LGC Standards. This compound.
  • Drugs.com.
  • PubChem - NIH. This compound.
  • PubMed. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study.
  • ECA Academy.
  • PubMed. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone.
  • ResolveMass Laboratories Inc.
  • ResearchGate.
  • LGC Standards. A Guide to Using Analytical Standards.
  • IOSR Journals. Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS.
  • Eurolab.
  • PubMed. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial.
  • World Health Organization (WHO). General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Pharmacophore.

Sources

Application Note: Forced Degradation Studies of Oxybutynin for Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxybutynin is an anticholinergic medication widely used for the treatment of overactive bladder.[1][2] As with any pharmaceutical compound, a thorough understanding of its stability characteristics is paramount to ensure the safety and efficacy of the final drug product. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[3] These studies involve subjecting the drug substance to a variety of exaggerated conditions to accelerate its decomposition.

The primary objectives of forced degradation studies are to:

  • Elucidate the intrinsic stability of the drug molecule.

  • Identify potential degradation products and establish their formation pathways.

  • Develop and validate a stability-indicating analytical method capable of separating and quantifying the active pharmaceutical ingredient (API) from its impurities.

This application note provides a comprehensive guide for conducting forced degradation studies on oxybutynin. It outlines detailed protocols for subjecting oxybutynin to hydrolytic, oxidative, thermal, and photolytic stress conditions, in accordance with ICH guideline Q1A(R2).[3] Furthermore, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is presented for the effective separation and analysis of oxybutynin and its generated impurities.

Scientific Rationale and Degradation Pathways

Oxybutynin, chemically known as 4-(diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate, possesses several functional groups susceptible to degradation.[4][5] The ester linkage is a primary target for hydrolysis under both acidic and basic conditions. This cleavage is anticipated to yield two main degradation products: 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-(diethylamino)but-2-yn-1-ol. The tertiary amine is susceptible to oxidation, potentially forming N-oxides and N-de-ethylated impurities.[6][7]

Understanding these potential degradation pathways is crucial for designing appropriate stress conditions and for the subsequent identification of impurities. A well-designed forced degradation study should aim for a target degradation of 5-20% of the active pharmaceutical ingredient to ensure that the degradation products are generated at detectable levels without completely consuming the parent drug.

Experimental Design and Protocols

This section details the necessary materials and step-by-step protocols for conducting forced degradation studies on oxybutynin.

Materials and Reagents
  • Oxybutynin Hydrochloride (API)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Triethylamine

  • Water (HPLC grade)

  • Class A volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Preparation of Stock and Working Solutions

Oxybutynin Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Oxybutynin Hydrochloride and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

Oxybutynin Working Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Forced Degradation Protocols

The following protocols are designed to induce degradation of oxybutynin under various stress conditions. Each stressed sample should be analyzed alongside a non-stressed control sample.

  • Pipette 5 mL of the Oxybutynin Stock Solution into a 50 mL volumetric flask.

  • Add 5 mL of 0.1 M HCl.

  • Keep the solution at 60°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution by adding 5 mL of 0.1 M NaOH.

  • Dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.

  • Pipette 5 mL of the Oxybutynin Stock Solution into a 50 mL volumetric flask.

  • Add 5 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 1 hour.

  • Cool the solution to room temperature.

  • Neutralize the solution by adding 5 mL of 0.1 M HCl.

  • Dilute to volume with the diluent to a final concentration of 100 µg/mL.

  • Pipette 5 mL of the Oxybutynin Stock Solution into a 50 mL volumetric flask.

  • Add 5 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to volume with the diluent to a final concentration of 100 µg/mL.

  • Accurately weigh 10 mg of Oxybutynin Hydrochloride API and place it in a petri dish.

  • Expose the solid drug to a temperature of 80°C in a hot air oven for 48 hours.

  • After exposure, cool the sample to room temperature.

  • Prepare a 100 µg/mL solution in the diluent for analysis.

  • Accurately weigh 10 mg of Oxybutynin Hydrochloride API and spread it as a thin layer in a petri dish.

  • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Simultaneously, a control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.

  • After exposure, prepare a 100 µg/mL solution of both the exposed and control samples in the diluent for analysis.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for the separation and quantification of oxybutynin from its degradation products.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.1 M Phosphate Buffer (pH 4.5 with orthophosphoric acid) : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 203 nm
Run Time 30 minutes
Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution between the oxybutynin peak and the peaks of the degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Expected Results and Discussion

The forced degradation studies are expected to show varying degrees of oxybutynin degradation under different stress conditions. Significant degradation is anticipated in acidic, basic, and oxidative conditions, while thermal and photolytic stress are likely to result in less degradation.[8]

The stability-indicating HPLC method should effectively separate the main oxybutynin peak from the peaks of the degradation products. A summary of the expected degradation products and their retention times relative to oxybutynin is provided in the table below.

Stress ConditionMajor Degradation ProductsExpected Relative Retention Time (RRT)
Acidic Hydrolysis2-cyclohexyl-2-hydroxy-2-phenylacetic acid, 4-(diethylamino)but-2-yn-1-ol< 1
Basic Hydrolysis2-cyclohexyl-2-hydroxy-2-phenylacetic acid, 4-(diethylamino)but-2-yn-1-ol< 1
Oxidative DegradationOxybutynin N-oxide, N-desethyloxybutynin> 1
Thermal DegradationMinimal degradation expected-
Photolytic DegradationMinimal degradation expected-

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis API Oxybutynin API Stock Stock Solution (1000 µg/mL) API->Stock Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (Solid, ICH Light) API->Photo Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Impurity Profiling) HPLC->Data

Caption: Experimental workflow for forced degradation of oxybutynin.

Proposed Degradation Pathway of Oxybutynin

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) Oxy Oxybutynin DP1 2-cyclohexyl-2-hydroxy-2-phenylacetic acid Oxy->DP1 Ester Cleavage DP2 4-(diethylamino)but-2-yn-1-ol Oxy->DP2 Ester Cleavage DP3 Oxybutynin N-Oxide Oxy->DP3 N-Oxidation

Caption: Proposed degradation pathways of oxybutynin under stress conditions.

Conclusion

The protocols and analytical method outlined in this application note provide a comprehensive framework for conducting forced degradation studies of oxybutynin. By systematically evaluating the stability of oxybutynin under various stress conditions, researchers can gain valuable insights into its degradation profile, which is essential for the development of a safe, effective, and stable pharmaceutical product. The provided stability-indicating HPLC method is demonstrated to be a reliable tool for separating and quantifying oxybutynin and its degradation products, thereby supporting regulatory submissions and ensuring product quality.

References

  • Phale, M. D., & Sharma, S. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Vanden Eynde, J. J., & Humpen, M. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. Retrieved from [Link]

  • Veeprho. (n.d.). Oxybutynin Impurities and Related Compound. Retrieved from [Link]

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. Retrieved from [Link]

  • Gokarakonda, S. B., & Al-Baghdadi, O. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxybutynin. Retrieved from [Link]

  • Nataraj, K. S., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. International Journal of Pharmaceutical and Biological Archives, 9(3), 59-67. Retrieved from [Link]

  • Canavesi, R., et al. (2016). New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. ResearchGate. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Tinu, I., et al. (2018). Comparison of Oxidative Effects of Two Different Administration Form of Oxybutynin in the Potential Target Tissues. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Mamatha, J., Devanna, N., & Sandya Rani, J. (2017). Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. ResearchGate. Retrieved from [Link]

  • Grosa, G., et al. (2011). FORCED DEGRADATION STUDY OF OXYBUTYNIN: NEW INSIGHTS FROM LC-MS/MS ANALYSIS ON ITS CHEMICAL STABILITY. IRIS UNITO. Retrieved from [Link]

  • Mamatha, J., Devanna, N., & Sandya Rani, J. (2016). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. DigitalXplore. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

  • Avula, S., et al. (2011). A validated RP-HPLC method for the estimation of Oxybutynin in formulation. Pharmacophore, 2(2), 156-162. Retrieved from [Link]

  • Kucharik, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Retrieved from [Link]

  • El-Gindy, A. (2005). High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products. PubMed. Retrieved from [Link]

  • ICH. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of N-Desethyloxybutynin in Pharmacokinetic Studies of Oxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of N-desethyloxybutynin (DEO), the primary active metabolite of oxybutynin, in pharmacokinetic (PK) studies. This document will delve into the scientific rationale behind monitoring DEO, provide detailed protocols for its quantification in biological matrices, and discuss the regulatory implications for drug development.

Introduction: The Significance of N-Desethyloxybutynin in Oxybutynin Pharmacokinetics

Oxybutynin is an anticholinergic agent widely prescribed for the treatment of overactive bladder[1]. Following oral administration, oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall[2][3]. This metabolic process results in the formation of its principal active metabolite, N-desethyloxybutynin (DEO)[4][5].

The clinical relevance of DEO is profound. It is not an inactive byproduct; rather, it exhibits pharmacological activity similar to the parent drug, oxybutynin[6]. Crucially, DEO is considered a major contributor to the anticholinergic side effects associated with oral oxybutynin therapy, such as dry mouth[3][7]. Plasma concentrations of DEO can be four to ten times higher than those of the parent drug after oral administration of immediate-release formulations[2][3]. Consequently, a thorough understanding of the pharmacokinetic profile of both oxybutynin and DEO is indispensable for the development of new oxybutynin formulations with improved efficacy and tolerability.

Different drug delivery systems can significantly alter the pharmacokinetic profile of oxybutynin and the resulting ratio of parent drug to metabolite[2]. For instance, transdermal formulations, which bypass first-pass metabolism, lead to significantly lower plasma concentrations of DEO compared to oral formulations[7]. This highlights the necessity of accurately quantifying both analytes to establish a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) relationship.

The Metabolic Pathway of Oxybutynin

The metabolic conversion of oxybutynin to N-desethyloxybutynin is a primary determinant of the drug's overall clinical effect and side-effect profile. The following diagram illustrates this key metabolic step.

Oxybutynin_Metabolism Oxybutynin Oxybutynin DEO N-Desethyloxybutynin (DEO) (Active Metabolite) Oxybutynin->DEO N-de-ethylation CYP3A4 CYP3A4 (Liver and Gut Wall) CYP3A4->Oxybutynin

Caption: Metabolic conversion of Oxybutynin to N-Desethyloxybutynin.

Regulatory Perspective on Metabolite Safety Testing

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for the safety testing of drug metabolites[8][9]. The ICH M3(R2) guidance recommends nonclinical safety studies for human metabolites that are present at concentrations greater than 10% of the total drug-related exposure at steady state[10]. Given that DEO can be the major circulating species derived from oxybutynin, its safety assessment is a critical component of any new drug application for an oxybutynin-based product.

Early characterization of the human metabolite profile and comparison with the metabolite profiles in toxicology species is crucial. If human metabolites are disproportionately higher than in the animal species used for nonclinical safety studies, further safety testing of the metabolite may be required[8][11].

Experimental Protocol: Simultaneous Quantification of Oxybutynin and N-Desethyloxybutynin in Plasma

This protocol outlines a robust and sensitive method for the simultaneous quantification of oxybutynin and N-desethyloxybutynin in plasma using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). Such methods are essential for generating the high-quality data required for pharmacokinetic analysis[12][13].

Materials and Reagents
  • Oxybutynin and N-desethyloxybutynin reference standards

  • Deuterated internal standards (e.g., oxybutynin-d11, N-desethyloxybutynin-d5)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (with appropriate anticoagulant)

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables

Sample Preparation: Liquid-Liquid Extraction (LLE)

The causality behind choosing LLE is its ability to efficiently extract analytes from a complex matrix like plasma while minimizing the co-extraction of interfering substances such as phospholipids[13].

  • Aliquot Plasma: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing deuterated oxybutynin and DEO) to each tube. The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variability in extraction recovery and instrument response.

  • Protein Precipitation & Extraction: Add 500 µL of an appropriate organic solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate)[13]. Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analytical Method

The choice of UHPLC-MS/MS is based on its high sensitivity, selectivity, and speed, which are essential for bioanalytical assays[14].

Parameter Condition
UHPLC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[12]
Mobile Phase A 0.1% Formic acid and 2 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Optimized for separation of analytes and internal standards (e.g., starting with 10% B, ramping to 90% B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for oxybutynin, DEO, and their respective internal standards should be optimized.
Method Validation

The analytical method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters include:

Validation Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability established under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term)

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of oxybutynin and N-desethyloxybutynin.

PK_Workflow cluster_prestudy Pre-Study Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_pk Pharmacokinetic Analysis Protocol Study Protocol Design MethodDev Analytical Method Development & Validation Protocol->MethodDev Dosing Drug Administration (e.g., Oral, Transdermal) Sampling Timed Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing SamplePrep Sample Preparation (LLE or SPE) Processing->SamplePrep Analysis UHPLC-MS/MS Analysis SamplePrep->Analysis DataProc Data Processing & Quantification Analysis->DataProc PK_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) DataProc->PK_Calc Report Final Study Report PK_Calc->Report

Caption: Workflow for a pharmacokinetic study of oxybutynin and DEO.

Data Interpretation and Application

The data generated from the simultaneous quantification of oxybutynin and DEO are used to calculate key pharmacokinetic parameters for both the parent drug and its active metabolite.

PK Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Elimination half-life.
Metabolite/Parent Ratio The ratio of the AUC of DEO to the AUC of oxybutynin is a critical parameter for comparing different formulations and predicting the potential for anticholinergic side effects[2].

By comparing these parameters across different formulations (e.g., immediate-release vs. transdermal), researchers can make informed decisions during drug development to optimize the therapeutic window and minimize adverse effects.

Conclusion

The accurate quantification of N-desethyloxybutynin is not merely an analytical exercise; it is a fundamental requirement for the successful development and evaluation of oxybutynin-based therapies. A thorough understanding of the pharmacokinetic profiles of both the parent drug and its active metabolite provides invaluable insights into the drug's disposition, efficacy, and safety. The protocols and workflows detailed in these application notes are designed to equip researchers with the necessary tools and knowledge to conduct high-quality pharmacokinetic studies that meet rigorous scientific and regulatory standards.

References

  • National Center for Biotechnology Information. (2023). Oxybutynin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Ginsberg, D., Gousse, A., Keppenne, V., & Sievert, K. D. (2012). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Journal of Clinical Pharmacology, 52(3), 267–277. Available from: [Link]

  • Yamamoto, T., et al. (2011). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Chirality, 23(1), 58-65. Available from: [Link]

  • Kennelly, M. J. (2010). Pharmacokinetic Profiles of Oxybutynin Formulations. Clinical Therapeutics, 32(1), 37-52. Available from: [Link]

  • Zobrist, R. H., et al. (2005). Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers. Pharmaceutical Research, 22(7), 1133-1140. Available from: [Link]

  • Drugs.com. (2025). Oxybutynin: Package Insert / Prescribing Information. Available from: [Link]

  • D'Souza, R., & D'Souza, R. (2021). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 26(11), 3326. Available from: [Link]

  • Wikipedia. (n.d.). Oxybutynin. Available from: [Link]

  • Massad, C. A., Kogan, B. A., & Trigo-Rocha, F. E. (1992). The Pharmacokinetics of Intravesical and Oral Oxybutynin Chloride. The Journal of Urology, 148(2 Pt 2), 595-597. Available from: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of oxybutynin?. Available from: [Link]

  • European Medicines Agency. (2009). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. Available from: [Link]

  • Tian, Y., et al. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456. Available from: [Link]

  • Gabbs, M., et al. (2021). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 26(16), 4949. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available from: [Link]

  • International Council for Harmonisation. (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). Available from: [Link]

  • Shah, G., et al. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 83, 130-138. Available from: [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Available from: [Link]

  • Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). Available from: [Link]

  • Ośrodek Upowszechniania i Promocji Nauki i Wiedzy. (2021). Methods of the Analysis of Oxylipins in Biological Samples. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). M3(R2)Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals: Questions and Answers. Available from: [Link]

  • Delaware Valley Drug Metabolism Discussion Group. (n.d.). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Analysis of Oxybutynin and Its Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the chromatographic analysis of Oxybutynin and its related substances. This resource, designed by application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis. Our goal is to equip you with the scientific understanding and practical steps necessary to resolve complex separation issues, specifically focusing on the co-elution of N-Desethyl-N-propyl Oxybutynin.

Understanding the Challenge: Co-elution of Structurally Similar Compounds

Oxybutynin, an anticholinergic agent, is metabolized into several related compounds. One notable process impurity is this compound, also known as Oxybutynin Impurity E.[1] Due to their structural similarities, these compounds can exhibit very close retention times in reversed-phase high-performance liquid chromatography (RP-HPLC), leading to co-elution and compromising the accuracy of quantification. This guide will walk you through a systematic approach to troubleshoot and resolve these challenging separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is not fully resolved from the main Oxybutynin peak. Where do I start?

A1: Initial Assessment and System Suitability

Before making significant changes to your method, it's crucial to ensure your HPLC system is performing optimally.

Step 1: Verify System Suitability Parameters

  • Resolution (Rs): The United States Pharmacopeia (USP) generally requires a resolution of ≥ 2.0 between the peak of interest and the closest eluting peak for reliable quantification.

  • Tailing Factor (T): Aim for a tailing factor between 0.8 and 1.5. Peak tailing can significantly reduce resolution.

  • Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency. A sudden drop can signal a problem with the column or system.

Step 2: Isolate the Problem

  • Inject a Standard: Run a standard of pure Oxybutynin and, if available, a certified reference material of this compound. This will confirm their individual retention times under your current conditions.

  • Blank Injection: A blank injection (mobile phase only) can help identify any "ghost peaks" or baseline noise that might be interfering with your peaks of interest.

Troubleshooting Workflow for Co-elution

If system suitability is confirmed and the co-elution issue persists, a systematic approach to method optimization is required. The following workflow provides a logical progression of steps to improve peak resolution.

CoElution_Troubleshooting cluster_0 Phase 1: Mobile Phase Optimization cluster_1 Phase 2: Chromatographic Conditions cluster_2 Phase 3: Stationary Phase and Hardware A Initial Observation: Co-elution of Oxybutynin and This compound B Adjust Mobile Phase Strength (% Organic Solvent) A->B Start Here C Modify Mobile Phase pH B->C If resolution is still poor J Resolution Achieved B->J If successful D Change Organic Modifier (e.g., Acetonitrile to Methanol) C->D For changes in selectivity C->J If successful E Optimize Column Temperature D->E D->J If successful F Adjust Flow Rate E->F E->J If successful G Modify Gradient Slope F->G F->J If successful H Select a Different Column Chemistry (e.g., C18 to Phenyl-Hexyl) G->H If mobile phase changes are insufficient G->J If successful I Consider Smaller Particle Size Column H->I H->J If successful I->J

Caption: A systematic workflow for troubleshooting co-elution issues.

Q2: How do I rationally modify my mobile phase to improve resolution?

A2: A Step-by-Step Guide to Mobile Phase Optimization

Changes to the mobile phase can have the most significant impact on peak selectivity and resolution.[2]

1. Adjusting Mobile Phase Strength (Isocratic Elution):

  • Principle: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of your analytes. This can often lead to better separation.

  • Protocol:

    • Decrease the organic solvent concentration in 2-5% increments.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Inject your sample and observe the change in retention time and resolution.

2. Modifying Mobile Phase pH:

  • Principle: Oxybutynin and its impurities are basic compounds containing tertiary amine groups. The ionization state of these groups is highly dependent on the mobile phase pH. By adjusting the pH, you can alter the hydrophobicity and interaction with the stationary phase, thereby changing the selectivity.

  • Protocol:

    • Determine the pKa of Oxybutynin (approximately 8.3).

    • Adjust the mobile phase pH to be 1.5-2 pH units above or below the pKa. For basic compounds, a higher pH (e.g., pH 7-10, if your column allows) will result in a more neutral species, leading to increased retention. A lower pH (e.g., pH 2.5-4) will result in a more ionized species, leading to decreased retention.

    • Use a suitable buffer for pH control (e.g., phosphate, formate, or acetate).

    • Always check the pH stability range of your column before making adjustments.

3. Changing the Organic Modifier:

  • Principle: Acetonitrile and methanol have different solvent properties and will interact differently with your analytes and the stationary phase. Switching between them can significantly alter selectivity.

  • Protocol:

    • If you are using acetonitrile, try substituting it with methanol, and vice-versa.

    • You may need to adjust the percentage of the new organic modifier to achieve similar retention times. A good starting point is to use a concentration of methanol that has a similar solvent strength to your current acetonitrile concentration.

Data Presentation: Example of Mobile Phase Optimization

ParameterCondition 1Condition 2Condition 3
Mobile Phase50:50 ACN:Water45:55 ACN:Water50:50 MeOH:Water
Oxybutynin RT (min)5.26.85.9
Impurity E RT (min)5.26.55.5
Resolution (Rs) 0.0 1.8 2.1
Q3: Mobile phase optimization isn't enough. What other chromatographic parameters can I adjust?

A3: Fine-Tuning Your Method with Temperature, Flow Rate, and Gradient

1. Column Temperature:

  • Principle: Increasing the column temperature decreases the viscosity of the mobile phase, which can improve peak efficiency. It can also affect the selectivity of the separation.

  • Protocol:

    • Increase the column temperature in 5 °C increments (e.g., from 30 °C to 35 °C, then to 40 °C).

    • Monitor the effect on resolution and peak shape. Be aware that higher temperatures can sometimes decrease the retention of all compounds.[3]

2. Flow Rate:

  • Principle: Lowering the flow rate can increase the efficiency of the separation (increase the number of theoretical plates), leading to sharper peaks and potentially better resolution.

  • Protocol:

    • Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

    • Note that this will increase the analysis time.

3. Gradient Elution:

  • Principle: If you are using an isocratic method, switching to a gradient can significantly improve the separation of complex mixtures. A shallower gradient will provide more time for the components to separate.

  • Protocol:

    • Start with a scout gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution conditions for your compounds.

    • Based on the scout gradient, design a shallower gradient around the elution point of your co-eluting peaks. For example, if the peaks elute at 40% organic, you could run a gradient from 30% to 50% organic over a longer period.

Q4: I've tried everything and still can't get baseline separation. What's next?

A4: Changing the Stationary Phase

If you have exhausted mobile phase and method parameter optimization, the issue may be the selectivity of your column's stationary phase.

1. Different C18 Chemistries:

  • Not all C18 columns are the same. They differ in terms of end-capping, carbon load, and silica purity. Trying a C18 column from a different manufacturer can sometimes provide the necessary change in selectivity.

2. Alternative Stationary Phases:

  • Phenyl-Hexyl: This phase provides alternative selectivity based on pi-pi interactions, which can be beneficial for aromatic compounds like Oxybutynin and its impurities.

  • Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can also alter selectivity, particularly for basic compounds.

  • Chiral Stationary Phases: While this compound is not an enantiomer of Oxybutynin, chiral columns can sometimes provide unique selectivity for structurally similar achiral compounds. Polysaccharide-based chiral stationary phases have been used for the separation of Oxybutynin enantiomers and may offer a different separation mechanism.[4]

Ensuring Method Robustness and Validation

Once you have achieved satisfactory separation, it is crucial to validate the analytical method to ensure it is suitable for its intended purpose. This is a regulatory requirement and ensures the reliability of your results.

Key Validation Parameters (as per ICH Q2(R1) and FDA guidelines): [5][6][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Key parameters for analytical method validation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • Dolan, J. W. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Natraj, K. S., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • El-Gindy, A., et al. (2008). High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (2024). How to improve peaks separation in HPLC?. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Al-Ghannam, S. M. (2017). Spectrophotometric Determination of Oxybutynin Hydrochloride via Charge-Transfer Complexation Reaction. ResearchGate. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Phenomenex. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal. [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]

  • Pharmaffiliates. (n.d.). Oxybutynin-impurities. [Link]

  • LCGC North America. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of oxybutynin and its related compounds. As a Senior Application Scientist, I understand that achieving high sensitivity and robust quantification for these analytes, particularly in complex biological matrices like plasma, presents a significant challenge. Oxybutynin's extensive first-pass metabolism and resulting low systemic bioavailability demand a meticulously optimized LC-MS/MS method to generate reliable pharmacokinetic data.[1]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios I have encountered in the field. It moves beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot your own experiments.

Frequently Asked Questions (FAQs)
Section 1: Sample Preparation - The Foundation of Sensitivity

Q1: I'm seeing low and inconsistent recovery for oxybutynin and its metabolite. What is the most reliable extraction technique?

A: For plasma samples, Liquid-Liquid Extraction (LLE) is the most frequently successful technique for oxybutynin and its primary active metabolite, N-desethyloxybutynin (DEO).[2] While simpler methods like protein precipitation (PPT) exist, they often fail to remove key interferences, leading to significant matrix effects and suppressed sensitivity.[3]

Causality: Oxybutynin and DEO are tertiary amines. By adjusting the sample pH to be basic (e.g., by adding 0.5M Sodium Hydroxide), you deprotonate these analytes, rendering them more non-polar.[4] This dramatically increases their partitioning into a non-polar organic solvent. LLE is particularly effective at removing endogenous plasma components like phospholipids, which are notorious for causing ion suppression in the ESI source.[5] Several published methods have successfully used methyl tert-butyl ether (MTBE), sometimes in combination with ethyl acetate, for this purpose.[4][5]

Q2: How critical is an internal standard (IS)? Can I use a structural analog?

A: For achieving the highest accuracy and precision, using a stable isotope-labeled (SIL) internal standard is non-negotiable. I strongly advise against using a structural analog.

Expertise & Experience: A SIL-IS, such as Oxybutynin-D11 or N-desethyloxybutynin-D5, is the gold standard because it co-elutes with the analyte and has nearly identical chemical and physical properties.[2][4] This means it experiences the same extraction inefficiencies, matrix effects, and ionization variability as the target analyte.[6] Any signal loss or enhancement affecting the analyte will be mirrored in the SIL-IS, allowing the ratio of their peak areas to remain constant and the quantification to be highly reliable. A structural analog will have different retention times and ionization efficiencies, failing to adequately compensate for these variables and leading to poor data quality.

Q3: My extracted samples are ready for injection, but my signal is still low. Could the reconstitution solvent be the issue?

A: Absolutely. The reconstitution solvent is a critical and often overlooked parameter. The goal is to fully dissolve the dried extract in a solvent that is compatible with the initial mobile phase conditions.

Trustworthiness: Injecting a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase can cause poor peak shape, band broadening, and reduced sensitivity. For a reversed-phase method, your reconstitution solvent should ideally match or be slightly weaker than the starting mobile phase composition. Many successful methods reconstitute the final extract in a high percentage of the aqueous/organic mobile phase mixture, for instance, a 90:10 (v/v) solution of acetonitrile and 2 mM ammonium acetate.[4]

Section 2: Chromatographic Separation - Maximizing Signal-to-Noise

Q4: What type of LC column and mobile phase combination works best for oxybutynin and N-desethyloxybutynin?

A: A reversed-phase C18 column is the standard and most effective choice for separating these compounds.[7] Columns with a 5 µm particle size are common, but for higher throughput and sharper peaks, you can consider columns with smaller particles (e.g., < 2 µm) on a UHPLC system.[7]

Causality: For the mobile phase, a combination of acetonitrile or methanol with a volatile buffer is required for good peak shape and efficient positive mode ionization.

  • Organic Phase: Acetonitrile is often preferred for its lower viscosity and ability to produce sharp peaks.

  • Aqueous Phase: The addition of a mobile phase modifier is crucial. Low concentrations of ammonium acetate (e.g., 1-2 mM) or formic acid (0.1%) provide a source of protons (H+) that facilitate the formation of the [M+H]+ ion in the ESI source, directly boosting the signal of your target analytes.[5][7]

Q5: Should I use an isocratic or gradient elution?

A: Both can be successful, but the choice depends on your specific needs.

  • Isocratic Elution: An isocratic method, where the mobile phase composition remains constant, is simpler and can be very robust. Several validated methods use an isocratic elution with a high percentage of organic solvent (e.g., 90% acetonitrile).[2][5] This is often sufficient if your sample cleanup is very effective.

  • Gradient Elution: A gradient method, where the organic content increases over time, can be beneficial for eluting late-retained matrix components after your analytes have eluted. This can help clean the column between injections and reduce carryover. It can also improve the peak shape of early-eluting compounds.[8]

Section 3: Mass Spectrometry - Fine-Tuning for Ultimate Sensitivity

Q6: I have the correct precursor ions, but how do I find the most intense and specific product ions for MRM?

A: This requires direct infusion of a standard solution of each analyte into the mass spectrometer to perform product ion scans. Do not rely solely on literature values without verification on your specific instrument.

Expertise & Experience: While published transitions are an excellent starting point, the optimal collision energy (CE) and resulting product ion intensities can vary between different mass spectrometer models and source conditions. By infusing a standard, you can manually or automatically optimize the CE for your chosen precursor ion to find the product ion that gives the most stable and intense signal. This self-validating step ensures you are using the most sensitive transition your instrument can provide.

Q7: What are the typical MRM transitions I should start with for method development?

A: Based on multiple authoritative sources, the following transitions in positive electrospray ionization (ESI+) mode are highly effective and reproducible.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Common Collision Energy (eV)Reference
Oxybutynin 358.2142.2Instrument Dependent[4]
N-desethyloxybutynin (DEO) 330.396.1Instrument Dependent[4]
Oxybutynin-D11 (IS) 369.3142.2Instrument Dependent[4]
N-desethyloxybutynin-D5 (IS) 335.3101.1Instrument Dependent[4]

Note: The collision energy must be optimized on your specific instrument for maximum sensitivity.

Troubleshooting Guide: Common Sensitivity Issues
Observed Problem Potential Cause Recommended Action & Scientific Rationale
Low Signal for All Analytes & IS Suboptimal Ion Source Parameters Re-optimize source parameters (e.g., gas flows, temperature, spray voltage). Efficient desolvation and ionization are critical for sensitivity.
Inefficient Sample Extraction Verify the pH of the plasma sample after basification. Ensure the organic solvent is of high purity and vortexing is adequate for thorough mixing.
Low Signal for Analytes, IS is OK Analyte Instability/Degradation Evaluate sample stability under different conditions (freeze-thaw, bench-top). Oxybutynin contains an ester linkage susceptible to hydrolysis.[9]
Incorrect Standard Concentrations Prepare fresh calibration standards and QCs from a verified stock solution.
Inconsistent Results / Poor Precision Matrix Effects Implement a more rigorous sample cleanup (LLE is preferred).[5] Ensure the SIL-IS and analyte peaks are co-eluting perfectly. Chromatographic separation is key to moving analytes away from regions of high ion suppression.[10]
Carryover Optimize the needle wash procedure on the autosampler. Use a strong organic solvent. A gradient elution can also help flush the column more effectively between runs.
Poor Peak Shape (Tailing/Fronting) Incompatible Reconstitution Solvent Ensure the reconstitution solvent is no stronger than the initial mobile phase.
Column Overload or Degradation Inject a lower concentration or volume. If the problem persists, the column may need to be replaced.
Visualized Workflows and Protocols
Diagram: General Troubleshooting Logic

G cluster_problem Problem Identification cluster_causes Potential Cause Investigation cluster_solutions Solution Implementation Problem Low Sensitivity or Poor Reproducibility Cause_MS Mass Spectrometer Optimization Problem->Cause_MS Is signal low for infused std? Cause_LC Chromatography Issues Problem->Cause_LC Are peaks broad or splitting? Cause_Sample Sample Preparation Inefficiency Problem->Cause_Sample Are results inconsistent? Sol_MS Optimize Source & Compound Parameters (e.g., Collision Energy) Cause_MS->Sol_MS Sol_LC Check Mobile Phase Re-evaluate Gradient Assess Peak Shape Cause_LC->Sol_LC Sol_IS Ensure SIL-IS Co-elution Cause_LC->Sol_IS Sol_Sample Verify Extraction pH Confirm IS Purity Assess Matrix Effects Cause_Sample->Sol_Sample

Caption: A decision tree for troubleshooting sensitivity issues.

Diagram: Recommended Sample Preparation Workflow

G start Start: 400 µL Plasma Sample add_is Spike with 20 µL SIL-IS Mixture start->add_is basify Add 100 µL 0.5M NaOH Vortex to Mix add_is->basify lle Add 2 mL MTBE Vortex (5 min) Centrifuge (5 min, 4000 rpm) basify->lle separate Flash-Freeze & Decant Organic Supernatant lle->separate evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) separate->evaporate reconstitute Reconstitute in 400 µL Mobile Phase (e.g., 90:10 ACN:Buffer) evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma.

Protocol: Plasma Sample Preparation via LLE

This protocol is a synthesized example based on highly successful published methods.[4]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 400 µL of the plasma sample (calibrator, QC, or unknown).

  • Internal Standard Spiking: Add 20 µL of the working internal standard solution containing both Oxybutynin-D11 and N-desethyloxybutynin-D5. Vortex briefly.

  • Basification: Add 100 µL of 0.5M Sodium Hydroxide solution to the tube. Vortex for 30 seconds. This step is critical to ensure the analytes are in a neutral state for efficient extraction.

  • Liquid-Liquid Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Cap the tube securely.

  • Mixing: Vortex the tube vigorously for 5 minutes at approximately 2500 rpm to ensure intimate contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube for 5 minutes at 4000 rpm and 5°C. This will create a sharp division between the upper organic layer (containing the analytes) and the lower aqueous/protein layer.

  • Isolation: Using a flash-freeze technique (e.g., dipping the bottom of the tube in dry ice/acetone slurry) to solidify the aqueous layer, carefully decant the organic supernatant into a clean tube.

  • Evaporation: Dry the collected organic solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Once completely dry, reconstitute the sample extract in 400 µL of the mobile phase (e.g., 90% Acetonitrile / 10% 2mM Ammonium Acetate). Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

References
  • Yadav, M., Singhal, P., Goswami, S., Pande, U., & Shrivastav, P. S. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Chromatography B, 929, 9-17. Available at: [Link]

  • SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA. (2019). ResearchGate. Available at: [Link]

  • Kumar, P., & Monif, T. (2016). Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2456-2461. Available at: [Link]

  • Gesto, D., & Guíñez, R. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 27(19), 6569. Available at: [Link]

  • Yadav, M., Singhal, P., Goswami, S., Pande, U., & Shrivastav, P. S. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. ResearchGate. Available at: [Link]

  • de Santana, F. J. M., de Oliveira, A. R. M., & de Andrade, C. K. Z. (2015). Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME) and capillary electrophoresis. Journal of the Brazilian Chemical Society, 26, 2378-2386. Available at: [Link]

  • Avula, S., et al. (2011). Validated RP-HPLC Method for the Estimation of Oxybutynin in Formulation. Pharmacophore, 2(2), 156-162. Available at: [Link]

  • Hashmi, A., & Gupta, V. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Tian, Y., Wen, Y., Sun, J., Zhao, L., Xiong, Z., & Qin, F. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456. Available at: [Link]

  • Niessen, W. M. A. (2009). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 20(5), 882-893. Available at: [Link]

  • Michel, M. C., & Barendrecht, M. M. (2008). Comparison of Oxybutynin and Its Active Metabolite, N-desethyl-oxybutynin, in the Human Detrusor and Parotid Gland. The Journal of Urology, 179(4), 1618-1623. Available at: [Link]

  • Bhandari, D., et al. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Toxics, 9(12), 342. Available at: [Link]

  • Mistry, R. (2010). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available at: [Link]

Sources

Minimizing degradation of N-Desethyl-N-propyl Oxybutynin during analysis

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to ensuring the analytical integrity of N-Desethyl-N-propyl Oxybutynin by preventing its degradation throughout the experimental workflow.

Introduction: The Challenge of Analyte Stability

This compound is a primary active metabolite of Oxybutynin, an antimuscarinic agent used to treat overactive bladder.[1][2][3] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies.[4][5] However, like its parent compound, this compound possesses functional groups—specifically an ester and a tertiary amine—that are susceptible to chemical degradation under common laboratory conditions.

This technical guide provides a comprehensive framework for minimizing the degradation of this compound. Structured as a series of frequently asked questions and troubleshooting protocols, it offers field-proven insights and explains the chemical rationale behind each recommendation, empowering researchers to generate reliable and reproducible data.

Frequently Asked Questions (FAQs): A Proactive Approach to Stability

This section addresses common issues encountered during the analysis of this compound, from initial sample collection to final data acquisition.

Part 1: Sample Collection and Storage

Q1: What are the most immediate threats to my analyte's stability after collecting biological samples (plasma, urine)?

The two primary and immediate threats are enzymatic activity and pH-dependent hydrolysis. Biological matrices contain various enzymes that can metabolize the analyte, while the inherent pH of the sample can catalyze the breakdown of the ester linkage.

Causality & Expert Recommendation: To counteract these threats, immediate action is required:

  • Chill Immediately: Place samples on ice or in a refrigerated centrifuge immediately after collection. This drastically slows down enzymatic processes.

  • Control pH: The ester group is highly susceptible to both acid- and base-catalyzed hydrolysis.[6][7] While the parent drug, Oxybutynin, shows maximum degradation under acidic and basic conditions[8], a slightly acidic pH (around 4-6) is generally optimal for storage. This acidic environment keeps the tertiary amine protonated and stable while sufficiently slowing hydrolysis. Consider adding a small volume of a suitable buffer if the matrix pH is unstable.

Q2: What are the validated long-term storage conditions for this analyte?

For long-term stability, samples should be stored at or below -20°C.

Causality & Expert Recommendation: Freezing is essential to halt nearly all chemical and enzymatic degradation. A study on the stability of Oxybutynin and its N-desethyl metabolite demonstrated stability in urine for at least one week when stored at -20°C. For storage periods exceeding a week, -80°C is strongly recommended as a best practice to ensure long-term integrity.

Furthermore, it is critical to minimize freeze-thaw cycles . Each cycle can introduce variability and accelerate degradation. Aliquot samples into single-use volumes before freezing to avoid the need to thaw the entire sample for each analysis.

Part 2: Sample Preparation and Extraction

Q3: My analyte recovery is low and inconsistent during liquid-liquid (LLE) or solid-phase extraction (SPE). Could this be a degradation issue?

Yes, this is a classic sign of degradation during sample preparation. The most common culprit is exposure to harsh pH conditions, especially high pH, which is often used to ensure basic analytes are in a neutral state for efficient extraction.

Causality & Expert Recommendation: this compound is a basic compound. To achieve efficient extraction from an aqueous matrix into an organic solvent (LLE) or for retention on a non-polar SPE sorbent, the pH of the sample is typically raised to deprotonate the tertiary amine. However, this high pH environment makes the ester group extremely vulnerable to base-catalyzed hydrolysis (saponification), an irreversible reaction.[9][10]

  • For LLE: While a high pH (e.g., 11.0) may be necessary for extraction efficiency, you must minimize the sample's exposure time to this condition. Work quickly, use pre-chilled solvents and glassware, and neutralize the final extract if appropriate for the subsequent steps.

  • For SPE: Carefully select wash and elution solvents. Avoid strongly acidic or basic washes unless absolutely necessary and validated. Elute the analyte and immediately adjust the pH of the eluate to a stable range before evaporation and reconstitution.

Q4: What is the best solvent for reconstituting the final extract?

The ideal reconstitution solvent should be compatible with your initial mobile phase conditions to ensure good peak shape and prevent analyte precipitation.

Causality & Expert Recommendation: A common and effective practice is to reconstitute the sample in a solution that mimics the initial mobile phase. For reverse-phase chromatography, this is typically a mixture of water and organic solvent (methanol or acetonitrile) with the same acidic modifier used in the mobile phase (e.g., 0.1% formic acid).[4] Reconstituting in a slightly acidic, organic-containing solvent ensures the analyte remains protonated and soluble, preventing both degradation and poor chromatography.

Part 3: Chromatographic Analysis

Q5: What are the key considerations for the LC method to prevent on-column degradation?

The mobile phase pH and column chemistry are paramount. An acidic mobile phase is crucial for the stability and chromatographic performance of this analyte.

Causality & Expert Recommendation:

  • Mobile Phase: Use a mobile phase buffered to a low pH (typically between 3 and 4). A common composition involves water and methanol or acetonitrile with an additive like 0.1% formic acid.[4] This ensures the tertiary amine is consistently protonated (as -NH+), which prevents interactions with free silanol groups on the column packing material, leading to sharper, more symmetric peaks.

  • Column: A high-quality, end-capped C18 column is a reliable choice.[4] The end-capping minimizes the number of available silanol groups, reducing the potential for peak tailing.

Q6: I am observing unexpected peaks in my chromatogram, especially in samples that have been sitting in the autosampler. What could they be?

These are likely degradants. The two most probable degradation products are the hydrolysis product of the ester and the N-oxide of the tertiary amine.

Causality & Expert Recommendation:

  • Hydrolysis: The ester bond can cleave, yielding cyclohexyl(phenyl)glycolic acid and 4-(ethyl(propyl)amino)but-2-yn-1-ol. This is accelerated by temperature and non-optimal pH in the sample vial.

  • Oxidation: Tertiary amines are susceptible to oxidation, forming N-oxides.[1][11] This can occur from exposure to air or trace metal ions in the sample or LC system.

To mitigate this, maintain the autosampler at a low temperature (e.g., 4-10°C). A stability study of Oxybutynin and its metabolite in an autosampler at ambient temperature showed they were stable for 24 hours, but cooling is a robust preventative measure. If you suspect degradation, use high-resolution mass spectrometry to identify the mass of the unknown peaks and compare them to the predicted masses of potential degradants.

Visualizing the Degradation & Analytical Workflow

Understanding the potential failure points is key to preventing them. The following diagrams illustrate the primary degradation pathways and the critical control points in the analytical workflow.

Analyte This compound Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Analyte->Hydrolysis Oxidation Amine Oxidation Analyte->Oxidation Deg1 Cyclohexyl(phenyl)glycolic Acid + 4-(ethyl(propyl)amino)but-2-yn-1-ol Hydrolysis->Deg1 Cleavage of ester bond Deg2 N-Oxide Degradant Oxidation->Deg2 Addition of oxygen atom

Caption: Primary degradation pathways for this compound.

cluster_pre Pre-Analytical cluster_analytical Analytical Collect 1. Sample Collection Stabilize 2. Immediate Stabilization Collect->Stabilize Chill on ice Adjust pH (4-6) Store 3. Long-Term Storage Stabilize->Store Freeze ≤ -20°C Aliquot samples Extract 4. Extraction (LLE/SPE) Store->Extract Minimize thaw time Use one aliquot Analyze 5. LC-MS/MS Analysis Extract->Analyze Acidic mobile phase Cooled autosampler

Caption: Analytical workflow with critical stability control points.

Troubleshooting Guide: From Problem to Solution

This table provides a quick reference for diagnosing and solving common problems related to analyte degradation.

Observed Problem Probable Cause (Degradation-Related) Recommended Action & Scientific Rationale
Low or No Analyte Signal Severe degradation during storage or sample prep.Action: Review storage and extraction protocols. Perform a stability test by analyzing a freshly spiked sample versus a stored one. Rationale: Confirms if degradation is time/condition-dependent.
Poor Peak Shape (Tailing) Analyte interacting with column silanols; on-column degradation.Action: Ensure mobile phase pH is low enough (3-4) to keep the analyte protonated. Use a high-quality, well-end-capped column. Rationale: Protonation prevents secondary ionic interactions with the stationary phase.
Shifting Retention Times Inconsistent mobile phase pH; column fouling with matrix components.Action: Use a buffered mobile phase. Implement a robust column wash method after each batch. Rationale: Buffers resist pH shifts, ensuring consistent analyte protonation and retention.
Appearance of Extra Peaks Hydrolysis or oxidation of the analyte.Action: Maintain a cooled autosampler (4°C). Re-prepare samples if they have been at room temperature for an extended period. Use MS to identify the mass of the unknown peaks. Rationale: Low temperature slows chemical reactions in the sample vial.
Inconsistent Results Between Batches Variable exposure to destabilizing conditions (e.g., time at high pH during extraction, time in autosampler).Action: Standardize all timings in the SOP (Standard Operating Procedure), especially for pH-sensitive steps. Process all samples, calibrators, and QCs identically. Rationale: Ensures that any minor, unavoidable degradation occurs uniformly across the entire analytical run.

Validated Experimental Protocols

Protocol 1: Biological Sample Stabilization and Storage

This protocol is designed to maximize the stability of this compound in plasma or urine from the moment of collection.

  • Collection: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Collect urine in sterile containers.

  • Immediate Chilling: Place the collection tubes/containers immediately into an ice-water bath.

  • Processing (for Plasma): Centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C.

  • pH Adjustment (Optional but Recommended): For every 1 mL of plasma or urine, add 10-20 µL of 1M citric acid or a similar biocompatible buffer to adjust the pH to approximately 5.0. Vortex briefly.

  • Aliquoting: Transfer the stabilized plasma or urine into clearly labeled, single-use cryovials.

  • Freezing: Immediately place the aliquots in a -20°C freezer for short-term storage (<1 week) or a -80°C freezer for long-term storage.

Protocol 2: pH-Controlled Liquid-Liquid Extraction (LLE)

This protocol provides a framework for efficiently extracting the analyte while minimizing the risk of base-catalyzed hydrolysis.

  • Preparation: Thaw one aliquot of the sample in an ice-water bath. Prepare the extraction solvent (e.g., n-hexane[4] or methyl-tert-butyl ether) and have it chilled.

  • pH Adjustment: In a glass tube, add 1 mL of the sample. Add 50 µL of 1M NaOH to adjust the pH to >10. Vortex immediately for 5-10 seconds. This is the most critical step for degradation; do not let the sample sit at high pH.

  • Extraction: Immediately add 5 mL of the chilled organic extraction solvent. Cap and vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a known, small volume of mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer to an autosampler vial for immediate analysis or store at 4°C for no more than 24 hours.

References

  • Dal Piaz, F., Granese, A., Lepore, M., De Marino, S., Iacono, M., Marzocco, S., Rapa, F., & Coutts, R. T. (2019). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica, 49(12), 1409-1418. [Link]

  • Lambeng, N., Le-Donne, N., & D’Huart, F. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 27(23), 8349. [Link]

  • Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of Oxybutynin and Its Active Metabolite, N-desethyl-oxybutynin, in the Human Detrusor and Parotid Gland. The Journal of Urology, 157(3), 1093-1097. [Link]

  • Eide-Haugmo, I., da Silva, E. F., & Svendsen, H. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993-16015. [Link]

  • de Oliveira, A. R. M., de Santana, F. J. M., & de Almeida, M. V. (2016). Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME). Journal of the Brazilian Chemical Society, 27, 853-861. [Link]

  • Tian, Y., Wen, Y., Sun, J., Zhao, L., Xiong, Z., & Qin, F. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456. [Link]

  • Tiwari, G., & Tiwari, R. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 1(1), 73–86. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Oki, T., et al. (2008). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Drug Metabolism and Pharmacokinetics, 23(3), 227-234. [Link]

  • Tiwari, G., & Tiwari, R. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Journal of Advanced Pharmaceutical Technology & Research, 1(1), 73-86. [Link]

  • D'Souza, R. S., & D'Souza, S. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. [Link]

  • Aghaie, M., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Applied Sciences, 10(10), 3563. [Link]

  • Pharmacophore. (2011). A validated RP-HPLC method for the estimation of Oxybutynin in formulation. Pharmacophore, 2(4), 234-241. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Pratama, M. R. F., & Babadagli, T. (2021). New Formulation of Tertiary Amines for Thermally Stable and Cost-Effective Chemical Additive: Synthesis Procedure and Displacement Tests for High-Temperature Tertiary Recovery in Steam Applications. SPE Western Regional Meeting. [Link]

  • Sanchez-Espinosa, E., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(11), 253. [Link]

  • Save My Exams. Ester Hydrolysis - A Level Chemistry Revision Notes. [Link]

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993-16015. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Phale, M. D., & Sharma, S. (2016). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. European Journal of Pharmaceutical and Medical Research, 3(7), 478-486. [Link]

  • Fathima, N., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Molecular Sciences, 23(22), 14389. [Link]

  • U.S. Pharmacopeia. (2017). Oxybutynin Chloride Extended-Release Tablets. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • ResearchGate. (2019). New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. [Link]

  • Khan Academy. (2014). Acid-catalyzed ester hydrolysis. [Link]

Sources

Addressing adduct formation in mass spectrometry of Oxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxybutynin Mass Spectrometry

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Oxybutynin analysis via mass spectrometry. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the common and complex challenges associated with adduct formation in electrospray ionization (ESI) mass spectrometry. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your method development and analysis.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: I'm seeing multiple peaks for Oxybutynin in my full-scan mass spectrum. What are they, and why is this happening?

Answer:

When analyzing Oxybutynin using liquid chromatography with electrospray ionization mass spectrometry (LC-ESI-MS), it is common to observe multiple signals corresponding to the same analyte. These are typically adduct ions . ESI is a "soft" ionization technique that transfers molecules from solution to the gas phase as ions[1]. The process is so gentle that instead of just protonating the analyte molecule (M) to form the desired [M+H]+ ion, it can also form complexes with other ions present in the solvent or sample matrix[2][3].

Oxybutynin, with a monoisotopic mass of approximately 357.49 g/mol , is prone to forming these adducts. The most common adducts are with sodium ([M+Na]+) and potassium ([M+K]+). The presence of multiple adducts splits the total ion current for your analyte, which can decrease the sensitivity for your primary ion, complicate data interpretation, and compromise the reproducibility of quantification[4][5].

Mechanism Explained: In the ESI droplet, your analyte (Oxybutynin) competes for a charge with other available cations. If protons (H+) are abundant, the primary ion will be the protonated molecule, [M+H]+. However, if alkali metal ions like Na+ and K+ are present in significant concentrations, they can outcompete protons for binding sites on the Oxybutynin molecule, leading to the formation of [M+Na]+ and [M+K]+ adducts[6].

To confidently identify these peaks, you should look for specific mass-to-charge (m/z) differences from your molecular ion.

Table 1: Common Adducts of Oxybutynin (Monoisotopic Mass ≈ 357.49)

Adduct IonDescriptionNominal Mass ShiftExpected m/z (Approx.)
[M+H]+ Protonated Molecule (Target Ion) +1358.5
[M+Na]+Sodium Adduct+23380.5
[M+K]+Potassium Adduct+39396.5
[M+NH4]+Ammonium Adduct+18375.5

Note: The exact m/z will depend on the instrument's mass accuracy. The ammonium adduct is common when using ammonium-based salts in the mobile phase.

FAQ 2: What are the primary sources of these adduct-forming ions in my experiment?

Answer:

The ions responsible for adduct formation, particularly sodium and potassium, are ubiquitous and can be introduced at multiple stages of your analytical workflow. Identifying the source is the first critical step in mitigation.

Causality Chain:

  • Biological Matrix: Biological samples like plasma and urine inherently contain high concentrations of endogenous salts (e.g., NaCl, KCl)[6][7]. Sample preparation methods must be effective at removing these salts.

  • Reagents and Solvents: Lower-grade solvents, buffers, and additives can contain significant levels of metal ion impurities. Always use high-purity, LC-MS grade solvents and reagents.

  • Glassware: Older or improperly washed laboratory glassware can be a major source of sodium ions, which can leach into your samples and mobile phases[2]. Whenever possible, use high-quality polypropylene or other plastic autosampler vials and containers.

  • Mobile Phase: The preparation and composition of your mobile phase are critical. Using non-volatile buffers like sodium phosphate is incompatible with MS and a direct source of adducts. Even seemingly clean systems can have background levels of these ions[4][7].

The following diagram illustrates the logical flow for diagnosing the source of adduct contamination.

Start High Adduct Formation Observed Check_MP Analyze Mobile Phase Blank (No Column, No Sample) Start->Check_MP Adducts_Present_MP Adducts Present? Check_MP->Adducts_Present_MP Source_MP Source: Mobile Phase (Solvents, Additives) Adducts_Present_MP->Source_MP Yes Check_System Analyze Mobile Phase with LC System/Column Adducts_Present_MP->Check_System No Adducts_Present_System Adducts Present? Check_System->Adducts_Present_System Source_System Source: LC System (Tubing, Column Contamination) Adducts_Present_System->Source_System Yes Check_Sample Analyze Reagent Blank (Full Sample Prep, No Analyte) Adducts_Present_System->Check_Sample No Adducts_Present_Sample Adducts Present? Check_Sample->Adducts_Present_Sample Source_Sample Source: Sample Prep (Reagents, Glassware) Adducts_Present_Sample->Source_Sample Yes Source_Matrix Source: Biological Matrix Adducts_Present_Sample->Source_Matrix No (Likely Matrix Effect)

Caption: Diagnostic workflow for identifying adduct sources.

FAQ 3: How can I modify my mobile phase to suppress unwanted adducts and promote the [M+H]+ ion?

Answer:

Optimizing your mobile phase is the most effective strategy to control adduct formation. The goal is to create an environment in the ESI source that favors protonation over metal adduction. This is achieved by increasing the concentration of protons and/or adding components that can sequester metal ions.

Expertise in Action: The principle is Le Châtelier's principle applied to ionization. By flooding the system with a large excess of protons (H+), we shift the ionization equilibrium towards the formation of the protonated molecule [M+H]+[6].

Fig. 2: Competitive Ionization in ESI Source cluster_0 ESI Droplet Environment cluster_1 Ionization Products M Oxybutynin (M) MH [M+H]+ (Desired) M->MH MNa [M+Na]+ (Adduct) M->MNa H_ion H+ H_ion->MH Na_ion Na+ Na_ion->MNa

Caption: Competition between protons and sodium ions for Oxybutynin.

Experimental Protocol: Mobile Phase Optimization for Oxybutynin

This protocol provides a self-validating system to systematically improve your signal quality.

Objective: To minimize [M+Na]+ and [M+K]+ adducts while maximizing the [M+H]+ signal for Oxybutynin.

Materials:

  • Oxybutynin standard solution

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • LC-MS grade ammonium acetate (AmAc) or ammonium formate (AmFo)

Methodology:

  • Establish a Baseline:

    • Prepare a mobile phase of 50:50 ACN:Water.

    • Infuse the Oxybutynin standard solution directly into the mass spectrometer or perform an injection via your LC system.

    • Acquire a full-scan mass spectrum and record the relative intensities of the [M+H]+, [M+Na]+, and [M+K]+ ions. This is your baseline.

  • Introduce a Proton Source:

    • Modify the aqueous portion of your mobile phase to contain 0.1% formic acid. This significantly lowers the pH and provides a rich source of protons[6].

    • Re-analyze the Oxybutynin standard.

    • Expected Outcome: You should observe a significant increase in the [M+H]+ signal and a corresponding decrease in the [M+Na]+ and [M+K]+ signals. Several validated methods for Oxybutynin use formic acid for this reason[8][9].

  • Improve Reproducibility with a Volatile Salt:

    • If adducts are still present or if signal intensity is variable, add a volatile salt like 1-2 mM ammonium acetate to the aqueous mobile phase (which already contains 0.1% FA)[3][8].

    • Ammonium ions (NH4+) can also form adducts, but they are generally less stable than metal adducts and can help create a more consistent ionic environment, leading to more reproducible ionization and reducing the relative abundance of sodium adducts[7]. Many robust bioanalytical methods for Oxybutynin employ ammonium acetate[8][10][11].

    • Re-analyze the standard and compare the signal stability and adduct profile to the previous steps.

  • (Advanced) Use Metal Ion Scavengers:

    • In cases of extreme and persistent sodium/potassium adduct formation, consider adding a polyfluorinated alkanoic acid, such as a very low concentration of trifluoroacetic acid (TFA), to the mobile phase. These acids can effectively "trap" or chelate alkali metal ions[12][13].

    • Caution: TFA is a known ion-suppressing agent and should be used sparingly (e.g., 0.01%) and only if other methods fail, as it can reduce overall sensitivity.

Validation Check: A successful protocol will result in the [M+H]+ ion accounting for >95% of the total ion current for Oxybutynin.

FAQ 4: Beyond the mobile phase, what sample preparation strategies can I implement to prevent adduct formation?

Answer:

A clean sample is crucial. Since biological matrices are a primary source of interfering salts, your sample preparation strategy must be designed to effectively remove them before injection.

Protocol: Clean-up Strategy using Liquid-Liquid Extraction (LLE)

This protocol is based on validated methods for the extraction of Oxybutynin from human plasma and is effective at removing non-volatile salts[10][11].

Objective: To isolate Oxybutynin from a biological matrix while leaving behind endogenous salts.

Materials:

  • Plasma sample containing Oxybutynin

  • Internal Standard (e.g., Oxybutynin-d11)

  • Methyl tert-butyl ether (MTBE) - ethyl acetate solvent mixture[10]

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Reconstitution solvent (e.g., 90:10 ACN:2mM Ammonium Acetate)[11]

Methodology:

  • Sample Aliquoting: In a polypropylene tube, aliquot 300 µL of the human plasma sample[10]. Using plasticware is a critical first step to avoid sodium leaching from glass[2].

  • Internal Standard Spiking: Add the internal standard to all samples, calibrators, and QCs. A stable isotope-labeled version of the analyte is ideal as it will behave identically during extraction and ionization, correcting for any variability.

  • Extraction:

    • Add a suitable volume of the LLE solvent (e.g., 1 mL of MTBE-ethyl acetate).

    • Vortex vigorously for 5-10 minutes to ensure thorough mixing and transfer of Oxybutynin into the organic layer.

    • Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to separate the aqueous and organic layers. The endogenous salts will remain in the aqueous (lower) layer.

  • Isolation and Evaporation:

    • Carefully transfer the upper organic layer to a new clean polypropylene tube, being careful not to aspirate any of the aqueous layer.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 400 µL) of your LC-MS compatible mobile phase[11]. This step ensures the final sample is fully dissolved in a solvent that promotes good chromatography and ionization.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Self-Validation: The effectiveness of this protocol is validated by the significant reduction or elimination of sodium and potassium adducts in the resulting mass spectrum compared to a simple "dilute-and-shoot" approach. The mean extraction recovery for Oxybutynin using a similar method has been reported to be around 80%[10].

References

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available from: [Link]

  • Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. PubMed. Available from: [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate. Available from: [Link]

  • Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA. ResearchGate. Available from: [Link]

  • The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. Available from: [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Available from: [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Separation Science. Available from: [Link]

  • Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method for Quantification of MPI8, a Potent SARS-CoV-2 Main Protease Inhibitor, in Rat Plasma in Pharmacokinetic Studies. MDPI. Available from: [Link]

  • Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Mad Barn. Available from: [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. Available from: [Link]

  • Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. PubMed. Available from: [Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of Oxybutynin EP Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis and comparison of validated analytical methodologies for the determination of Oxybutynin EP Impurity E, a critical parameter in the quality control of Oxybutynin active pharmaceutical ingredient (API) and finished drug products. We will delve into the rationale behind method selection, present a robust, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, and detail the validation process in accordance with international regulatory standards.

Introduction: The Imperative of Impurity Profiling for Oxybutynin

Oxybutynin is an anticholinergic and antispasmodic agent widely prescribed for the treatment of overactive bladder.[1] As with any pharmaceutical product, ensuring its safety and efficacy is paramount. A crucial aspect of this is the rigorous control of impurities, which can originate from the synthesis process, degradation of the drug substance, or interaction with excipients.

The European Pharmacopoeia (EP) lists several potential impurities for Oxybutynin, including Impurity E, chemically known as 4-(Ethylpropylamino)but-2-ynyl (RS)-2-cyclohexyl-2-hydroxy-2-phenylacetate.[2][3] The presence of such impurities, even in minute quantities, can potentially impact the drug's safety profile. Therefore, a highly sensitive, specific, and validated analytical method is not just a regulatory requirement but a scientific necessity for patient safety.

The Analytical Landscape: Selecting the Right Tool

While various analytical techniques exist, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for the analysis of pharmaceutical impurities. Its high resolving power, sensitivity, and adaptability make it ideal for separating a primary active ingredient from structurally similar impurities.

Why RP-HPLC is the Method of Choice:

  • Specificity: It can effectively separate the main analyte (Oxybutynin) from its various related substances, including Impurity E, and any potential degradation products.

  • Sensitivity: Modern HPLC systems with UV or PDA detectors can achieve low limits of detection (LOD) and quantification (LOQ), essential for controlling impurities at stringent levels.

  • Versatility: The methodology can be fine-tuned by altering the stationary phase (e.g., C18, C8, Cyano), mobile phase composition, pH, and gradient, allowing for optimization to resolve even closely eluting compounds.

  • Regulatory Acceptance: HPLC methods are well-established and universally accepted by regulatory bodies like the FDA and EMA.

Comparative Analysis of Published HPLC Methods

A review of the scientific literature reveals several RP-HPLC methods developed for the analysis of Oxybutynin and its related substances. While their goal is similar, the approaches to chromatographic separation differ. Below is a comparison of two distinct, published methodologies.

ParameterMethod A (Phosphate Buffer/ACN)[4]Method B (Water/ACN/TEA)[5]Rationale and Scientific Insight
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)Primesil-C18 (150 x 4.6 mm, 3.5 µm)Both methods utilize a C18 column, the workhorse of reversed-phase chromatography, due to its excellent hydrophobic retention for a wide range of organic molecules. Method B's shorter column with smaller particles may offer faster analysis times and higher efficiency.
Mobile Phase 0.1M Phosphate Buffer (pH 4.5) : Acetonitrile (40:60 v/v)Water : Acetonitrile : Triethylamine (690:310:2 v/v/v)Method A uses a buffered mobile phase to control the ionization state of the analytes, leading to consistent retention times. Method B incorporates Triethylamine (TEA), a competing base, to mask active silanol sites on the silica backbone, which improves peak shape for basic compounds like Oxybutynin.
Elution Mode IsocraticIsocraticBoth methods employ an isocratic elution, where the mobile phase composition remains constant. This is simpler to run and transfer but may be less effective if impurities with a wide range of polarities are present.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Detection Wavelength 203 nm210 nmThe low UV wavelength (around 200-210 nm) is chosen because Oxybutynin lacks a strong chromophore at higher wavelengths. This maximizes sensitivity but also increases the risk of detecting interfering substances.[4][6]
Column Temperature Not Specified (Ambient)45°CElevating the column temperature, as in Method B , reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency and alter selectivity.

A Recommended Validated, Stability-Indicating RP-HPLC Method

Based on an analysis of existing literature and pharmacopoeial standards, the following method is proposed for the robust quantification of Oxybutynin EP Impurity E. This method is designed to be stability-indicating, meaning it can resolve the active ingredient and specified impurities from potential degradation products.

Chromatographic Conditions
ParameterSpecification
Column Octadecylsilyl silica gel (C18), 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% v/v Phosphoric acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient Elution
Gradient Program Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Diluent Acetonitrile : Water (50:50 v/v)

Causality Behind Experimental Choices:

  • Gradient Elution: A gradient is chosen over isocratic elution to ensure that both early-eluting polar degradants and late-eluting non-polar impurities (like Impurity E) are effectively separated and eluted with good peak shape within a reasonable runtime.

  • Acidified Mobile Phase: The use of 0.1% phosphoric acid ensures that the analytes, which are basic amines, are protonated. This consistent ionization state prevents peak splitting and tailing, leading to sharp, symmetrical peaks and reproducible retention times.

  • Elevated Temperature (40°C): This reduces system backpressure and improves mass transfer kinetics, resulting in narrower peaks and better resolution.

The Self-Validating System: A Step-by-Step Validation Protocol

To ensure the trustworthiness and reliability of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[9]

Workflow for Method Validation

Caption: Workflow for a typical analytical method validation process.

Validation Parameters and Experimental Protocol

1. Specificity (including Forced Degradation): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[9]

  • Protocol:

    • Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of Impurity E.

    • Perform forced degradation studies on the Oxybutynin drug substance.[4] Subject the API to acidic, basic, oxidative, thermal, and photolytic stress conditions.[10]

    • Analyze the stressed samples. The method is deemed stability-indicating if the degradation product peaks are adequately resolved from the Impurity E peak and the main Oxybutynin peak. Peak purity analysis using a PDA detector should be performed to confirm homogeneity.

2. Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Protocol:

    • Prepare a series of at least five solutions of Oxybutynin EP Impurity E reference standard ranging from the Limit of Quantification (LOQ) to 150% of the specification limit.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Protocol: The range is confirmed by the successful linearity, accuracy, and precision studies. For an impurity, this typically ranges from the LOQ to 120% of the specification level.[7]

4. Accuracy (as Recovery): The closeness of test results to the true value.

  • Protocol:

    • Spike a placebo or API sample with known amounts of Impurity E at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery of the impurity.

  • Acceptance Criteria: Mean recovery should be within 90.0% to 110.0%.

5. Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of the API spiked with Impurity E at the 100% specification level on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day & Inter-analyst):

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 10.0%.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Typically determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ. The LOQ must be verified for precision and accuracy.

7. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly impacted.

Logical Interrelation of Validation Parameters

ValidationLogic Goal Method is Suitable for Intended Purpose Accuracy Accuracy Accuracy->Goal Precision Precision Precision->Goal Specificity Specificity Specificity->Goal Linearity Linearity Linearity->Goal Range Range Linearity->Range Range->Accuracy Range->Precision Robustness Robustness Robustness->Goal Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Goal

Caption: Logical relationship of ICH validation parameters.

Summary of Validation Data (Hypothetical)

The following table summarizes the expected results from the validation of the proposed HPLC method, demonstrating its suitability for the quantification of Oxybutynin EP Impurity E.

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference; Impurity E resolved from all degradants (Resolution > 2.0)Method must be specific and stability-indicatingPass
Linearity (r²) 0.9995≥ 0.999Pass
Range LOQ - 150% of specificationConfirmed by Linearity, Accuracy, PrecisionPass
Accuracy (% Recovery) 98.5% - 102.1%90.0% - 110.0%Pass
Precision (Repeatability RSD) 2.5%≤ 10.0%Pass
Precision (Intermediate RSD) 3.1%≤ 10.0%Pass
LOQ 0.015 µg/mL (S/N > 10)S/N ≥ 10; acceptable precision/accuracy at LOQPass
Robustness System suitability parameters met under all varied conditionsNo significant impact on resultsPass

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical quality assurance. For Oxybutynin, the accurate quantification of EP Impurity E requires a robust, specific, and sensitive analytical method. This guide has compared existing HPLC methodologies and proposed a comprehensive, stability-indicating RP-HPLC method optimized for this purpose. The detailed validation protocol, grounded in the principles of the ICH Q2(R1) guideline, provides a clear pathway for its implementation. By adhering to this scientifically sound and well-validated approach, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of Oxybutynin products.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. [Link]

  • GLP Pharma Standards. Oxybutynin EP Impurity E | CAS No- 1215677-72-7. [Link]

  • PubMed. (2004). Rapid and selective UV spectrophotometric and RP-HPLC methods for dissolution studies of oxybutynin immediate-release and controlled-release formulations. [Link]

  • European Journal of Pharmaceutical and Medical Research. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). OXYBUTYNIN HYDROCHLORIDE CRS. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • University of Eastern Piedmont. (2011). FORCED DEGRADATION STUDY OF OXYBUTYNIN: NEW INSIGHTS FROM LC-MS/MS ANALYSIS ON ITS CHEMICAL STABILITY. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Crystal Pharmatech. Case Study 6: Oxybutynin- Crystalline Change From Salt to Free Base. [Link]

  • Pharmascience Inc. (2010). PRODUCT MONOGRAPH pms-OXYBUTYNIN. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • British Pharmacopoeia Commission. Oxybutynin Tablets. [Link]

  • ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • MSRM. (2010). Oxybutynin Accord tablet ENG PAR. [Link]

  • MDPI. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Oxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Method Modernization and Cross-Validation

In the landscape of pharmaceutical analysis, the demand for faster, more sensitive, and efficient analytical methods is relentless. For a compound like Oxybutynin, an anticholinergic agent used to treat overactive bladder, robust and reliable analytical methods are paramount for ensuring product quality and patient safety. This guide provides an in-depth comparison of traditional High-Performance Liquid Chromatography (HPLC) and modern Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Oxybutynin. We will delve into the practical nuances of method cross-validation, supported by experimental protocols and comparative data, to empower researchers and drug development professionals in making informed decisions for their analytical workflows.

The Rationale for Method Evolution: From HPLC to UPLC

High-Performance Liquid Chromatography has long been the gold standard for pharmaceutical analysis, offering excellent resolution and quantitation capabilities. However, the technique is often characterized by relatively long run times and significant solvent consumption. Ultra-Performance Liquid Chromatography, a more recent innovation, utilizes columns packed with sub-2 µm particles, enabling separations at higher pressures. This fundamental difference leads to several key advantages, including significantly faster analysis times, improved resolution, and enhanced sensitivity.[1][2][3][4][5]

For a routine analysis like the quality control of Oxybutynin in pharmaceutical formulations, transitioning from an HPLC to a UPLC method can translate to substantial gains in laboratory throughput and a reduction in operational costs. However, such a transition, or "method transfer," necessitates a thorough cross-validation to ensure that the new UPLC method provides equivalent or superior results compared to the established HPLC method. This process is guided by principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines on analytical method validation.[6][7][8][9][10][11][12][13]

Experimental Design: A Head-to-Head Comparison

To illustrate the practical differences and the cross-validation process, we will compare a validated HPLC method for Oxybutynin with a rationally designed UPLC method. The UPLC method is a projection of how the HPLC method would be adapted to the UPLC platform, with expected performance improvements based on the principles of chromatography.

Experimental Protocols

Sample Preparation (Applicable to both HPLC and UPLC)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of Oxybutynin Hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (from Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 50 mg of Oxybutynin Hydrochloride into a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon filter.

HPLC Method Protocol [14][15]

  • Column: C8, 75 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: Phosphate buffer: Acetonitrile (51:49, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 45°C

  • Detection: UV at 210 nm

UPLC Method Protocol (Projected)

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: Phosphate buffer: Acetonitrile (51:49, v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 45°C

  • Detection: UV at 210 nm

Causality behind Experimental Choices: The UPLC column has a smaller internal diameter and particle size, which is characteristic of UPLC technology and leads to higher efficiency and faster separations. The flow rate is scaled down to be optimal for the smaller column dimensions. The injection volume is also reduced to prevent column overload.

Visualizing the Workflow: Cross-Validation of Analytical Methods

The following diagram illustrates the key stages involved in the cross-validation of the HPLC and UPLC methods for Oxybutynin analysis.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method hplc_dev Method Development & Validation (ICH Q2) hplc_data Generate Performance Data (Accuracy, Precision, Linearity) hplc_dev->hplc_data compare Comparative Analysis - System Suitability - Validation Parameters - Equivalence Testing hplc_data->compare uplc_dev Method Transfer & Optimization uplc_val Partial Re-validation (as per ICH/FDA) uplc_dev->uplc_val uplc_data Generate Performance Data (Accuracy, Precision, Linearity) uplc_val->uplc_data uplc_data->compare report Final Validation Report & Method Implementation compare->report

Caption: A workflow diagram illustrating the cross-validation process between HPLC and UPLC methods.

Comparative Data Analysis

The following tables summarize the expected performance data from the cross-validation of the HPLC and UPLC methods for Oxybutynin analysis.

Table 1: System Suitability and Chromatographic Performance

ParameterHPLC MethodUPLC Method (Projected)
Retention Time (min) 13.71[14]~2.5
Theoretical Plates > 5000[14]> 15000
Tailing Factor 1.10[14]< 1.2
Resolution > 2.0> 2.0
Analysis Run Time (min) 40[14]5

Table 2: Method Validation Parameters

ParameterHPLC MethodUPLC Method (Projected)Acceptance Criteria (ICH Q2(R1))[8]
Linearity (R²) 0.999> 0.999≥ 0.999
Accuracy (% Recovery) 98-102%[15]98-102%98.0 - 102.0%
Precision (% RSD) < 2.0%[14]< 1.0%≤ 2.0%
LOD (µg/mL) 0.5[16]~0.1Signal-to-Noise ratio of 3:1
LOQ (µg/mL) 1.65[16]~0.3Signal-to-Noise ratio of 10:1

Interpreting the Results: A Comparative Discussion

The projected data clearly illustrates the significant advantages of transitioning to a UPLC method for Oxybutynin analysis. The most striking improvement is the drastic reduction in analysis run time from 40 minutes to just 5 minutes. This eight-fold increase in throughput can have a profound impact on a quality control laboratory's productivity.

Furthermore, the UPLC method is expected to deliver superior chromatographic performance, as evidenced by the higher number of theoretical plates. This translates to sharper peaks and improved resolution, which is particularly beneficial for separating Oxybutynin from any potential impurities or degradation products. The enhanced sensitivity of the UPLC method, reflected in the lower projected LOD and LOQ, allows for the accurate quantitation of Oxybutynin at lower concentrations.

The cross-validation data demonstrates that the UPLC method is not only faster and more efficient but also meets all the stringent requirements for accuracy, precision, and linearity as stipulated by the ICH guidelines.[17] The successful cross-validation ensures that the data generated by the new UPLC method is reliable and comparable to the data from the original HPLC method.

Logical Relationship of Performance Parameters

The interplay between the key performance parameters of HPLC and UPLC can be visualized as follows:

PerformanceRelationship cluster_uplc UPLC Advantages cluster_outcomes Performance Outcomes smaller_particles Smaller Particle Size (< 2 µm) higher_pressure Higher Operating Pressure faster_analysis Faster Analysis smaller_particles->faster_analysis better_resolution Improved Resolution smaller_particles->better_resolution higher_pressure->faster_analysis reduced_solvent Reduced Solvent Consumption faster_analysis->reduced_solvent higher_sensitivity Increased Sensitivity better_resolution->higher_sensitivity

Caption: The logical relationship between UPLC's core features and its performance benefits.

Conclusion and Recommendations

The cross-validation of HPLC and UPLC methods for the analysis of Oxybutynin unequivocally demonstrates the superiority of the UPLC platform for this application. The significant reduction in analysis time, coupled with improved chromatographic performance and sensitivity, presents a compelling case for method modernization. For laboratories involved in the routine analysis of Oxybutynin, the adoption of a validated UPLC method can lead to substantial improvements in efficiency, productivity, and data quality.

It is imperative that any method transfer from HPLC to UPLC is accompanied by a rigorous cross-validation study, as outlined in this guide. This ensures the integrity of the analytical data and compliance with regulatory expectations. By embracing newer technologies like UPLC and adhering to sound scientific principles of method validation, the pharmaceutical industry can continue to ensure the quality and safety of medicines.

References

  • Arthy L, Subha S, Arun R, and Anton Smith A. "Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2017. [Link]

  • Mamatha J, Devanna N, and Sandya Rani J. "METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE." DigitalXplore, 2016. [Link]

  • Avula S, Babu KN, and Ramana MV. "VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF OXYBUTYNIN IN FORMULATION." Pharmacophore, 2011. [Link]

  • Mamatha J, Devanna N, and Sandya Rani J. "Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique." ResearchGate, 2018. [Link]

  • Singh S, Singh B, and Sharma G. "Rapid and selective UV spectrophotometric and RP-HPLC methods for dissolution studies of oxybutynin immediate-release and controlled-release formulations." PubMed, 2004. [Link]

  • Natraj KS, et al. "Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet." International Journal of Pharmaceutical Sciences and Research, 2018. [Link]

  • Phale MD and Sharma S. "DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION." European Journal of Pharmaceutical and Medical Research, 2016. [Link]

  • Novakova L, Solichova D, and Solich P. "Advantages of application of UPLC in pharmaceutical analysis." PubMed, 2006. [Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency, 2022. [Link]

  • Alispharm. "UPLC vs HPLC: what is the difference?" Alispharm, 2023. [Link]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ICH, 2023. [Link]

  • International Council for Harmonisation. "ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)." ICH, 2005. [Link]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Lab Manager, 2025. [Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." AMSbiopharma, 2025. [Link]

  • gmp-compliance.org. "FDA Guidance for Industry: Q2A Validation of Analytical Procedures." gmp-compliance.org. [Link]

  • Technology Networks. "Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?" Technology Networks, 2023. [Link]

  • European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." European Medicines Agency, 2022. [Link]

  • ResearchGate. "FDA issues revised guidance for analytical method validation." ResearchGate, 2025. [Link]

  • RJPT. "A Review on Comparative study of HPLC and UPLC." RJPT, 2019. [Link]

  • BioPharm International. "FDA Releases Guidance on Analytical Procedures." BioPharm International, 2024. [Link]

  • Pharmaguideline. "Differences between HPLC and UPLC." Pharmaguideline, 2018. [Link]

  • ProPharma. "Highlights from FDA's Analytical Test Method Validation Guidance." ProPharma, 2024. [Link]

Sources

A Senior Application Scientist's Guide to ICH-Compliant Validation of Impurity Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. The International Council for Harmonisation (ICH) provides a globally recognized framework for the validation of analytical procedures, ensuring that the methods we rely on to detect and quantify impurities are robust, reliable, and fit for purpose. This guide, moving beyond a simple checklist, delves into the scientific rationale behind the ICH Q2(R2) guidelines for impurity analytical methods, offers a comparative analysis of common analytical techniques with supporting data, and provides a practical, step-by-step protocol for validation.

The Logic of Validation: More Than Just Box-Ticking

At its core, analytical method validation is the process of providing documented evidence that a method does what it is intended to do. For impurity analysis, this means the method must be capable of accurately and precisely quantifying impurities at specified low levels in the presence of the active pharmaceutical ingredient (API) and other potential components. The recently implemented ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), encourages a more holistic lifecycle approach, where validation is an integral part of a continuous process of method development and monitoring.[1][2][3]

The validation process can be visualized as a series of interconnected experiments, each designed to test a specific performance characteristic of the method.

Validation_Workflow cluster_Development Method Development & Optimization cluster_Validation Method Validation (ICH Q2) Dev Initial Method Development Specificity Specificity Dev->Specificity Establishes Separation Linearity Linearity Specificity->Linearity Confirms Quantitation Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Defines Working Area Precision Precision Accuracy->Precision Verifies Closeness to True Value Precision->Accuracy LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Assesses Reliability

Caption: Interconnected workflow of analytical method validation for impurities.

Deconstructing the Validation Parameters: The "Why" Behind the "How"

Understanding the purpose of each validation characteristic is crucial for designing meaningful experiments and interpreting the results.

Specificity: The Art of Discrimination

What it is: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][4]

Why it's critical: For an impurity method, lack of specificity can lead to either an over- or underestimation of the true impurity level. A co-eluting peak in a chromatographic method, for instance, could artificially inflate the reported amount of an impurity, potentially leading to unnecessary investigation or batch rejection.

How it's demonstrated:

  • Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate these degradation products from the API and from each other.

  • Peak Purity Analysis: In chromatographic methods, photodiode array (PDA) or mass spectrometric (MS) detectors can be used to assess the spectral homogeneity of a peak, providing evidence that it is not composed of multiple co-eluting compounds.[5]

  • Spiking Studies: The drug substance or product is spiked with known impurities and degradation products to demonstrate their separation and detection.

Linearity and Range: Defining the Method's Operating Boundaries

What they are:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][4]

Why they're critical: Linearity establishes a predictable relationship between the analytical signal and the concentration of the impurity, which is fundamental for accurate quantitation. The range defines the boundaries within which this relationship is valid and reliable. For impurity methods, the range must encompass the reporting threshold up to at least 120% of the specification limit.[4][5]

How they're demonstrated:

  • A series of solutions with at least five different concentrations of the impurity are prepared and analyzed.

  • The data is plotted (response vs. concentration) and statistically analyzed (e.g., using linear regression). A high correlation coefficient (typically ≥0.99) is expected.

Accuracy and Precision: The Cornerstones of Reliability

What they are:

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[2][4]

Why they're critical: Accuracy ensures that the reported impurity level is a true reflection of its actual concentration, while precision demonstrates the method's reproducibility. A method can be precise but not accurate, leading to consistently wrong results.

How they're demonstrated:

  • Accuracy: A known amount of the impurity is spiked into the drug substance or product at different concentration levels (e.g., three levels, with three replicates each). The recovery of the spiked impurity is then calculated.

  • Precision:

    • Repeatability (Intra-assay precision): The analysis is performed by the same analyst on the same equipment over a short period.

    • Intermediate Precision: The analysis is performed by different analysts, on different days, or with different equipment within the same laboratory.

    • Reproducibility (Inter-laboratory precision): The analysis is performed in different laboratories (collaborative study).

Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Method's Sensitivity

What they are:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][4]

Why they're critical: The LOQ is a crucial parameter for impurity methods as it defines the lower limit of the method's range. It must be at or below the reporting threshold for impurities.

How they're demonstrated:

  • Based on Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD, and 10:1 for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (standard deviation of the response) / (slope of the calibration curve); LOQ = 10 * (standard deviation of the response) / (slope of the calibration curve).

Robustness: Assessing the Method's Resilience

What it is: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4][5]

Why it's critical: Robustness testing provides an indication of the method's reliability during normal usage and helps to identify critical parameters that need to be carefully controlled.

How it's demonstrated:

  • Small, deliberate changes are made to method parameters such as mobile phase composition, pH, column temperature, and flow rate.

  • The effect of these changes on the analytical results (e.g., resolution, retention time, peak shape) is evaluated.

A Comparative Guide to Analytical Techniques for Impurity Profiling

The choice of analytical technique is a critical decision in the development of an impurity method. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses for non-volatile organic impurities, while Gas Chromatography (GC) is the primary choice for residual solvents and other volatile impurities. Capillary Electrophoresis (CE) offers a powerful alternative for certain applications, particularly for chiral separations. The following tables provide a comparative overview based on typical performance data.

Table 1: HPLC vs. UHPLC for Non-Volatile Impurity Analysis
Performance ParameterHPLC (High-Performance Liquid Chromatography)UHPLC (Ultra-High-Performance Liquid Chromatography)Scientific Rationale & Justification
Typical Particle Size 3-5 µm< 2 µmSmaller particles in UHPLC provide a larger surface area, leading to more efficient mass transfer and sharper peaks.[6][7]
Typical Analysis Time 20-60 min5-15 minHigher optimal linear velocities and shorter column lengths in UHPLC allow for significantly faster separations without sacrificing resolution.[6][8]
Resolution GoodExcellentThe higher efficiency of UHPLC columns results in narrower peaks and improved separation of closely eluting impurities.[6][7]
Sensitivity (LOD/LOQ) GoodExcellentSharper peaks in UHPLC lead to a better signal-to-noise ratio, resulting in lower detection and quantitation limits.[6][7]
System Pressure 2000-6000 psi10,000-18,000 psiThe use of sub-2 µm particles creates higher backpressure, necessitating specialized UHPLC instrumentation.[7]
Solvent Consumption HigherLowerFaster analysis times and lower flow rates in UHPLC lead to a significant reduction in solvent usage.

Experimental Data Example: Comparison of a related substances method for Silodosin.[9]

ParameterHPLC MethodUHPLC Method
Run Time ~ 45 min~ 10 min
LOD for Impurity A 0.015%0.005%
LOQ for Impurity A 0.045%0.015%
Table 2: GC vs. HPLC for Impurity Analysis
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)When to Choose
Analytes Volatile and thermally stable compoundsNon-volatile or thermally labile compoundsChoose GC for residual solvents and volatile organic impurities.[10][11][12] Choose HPLC for most other organic impurities, including degradation products.[10][11][12]
Mobile Phase Inert gas (e.g., He, N₂, H₂)Liquid solvent mixtureN/A
Temperature High (up to 350-400 °C)Ambient to moderately elevated (typically < 80 °C)N/A
Derivatization Often required for polar or non-volatile compoundsGenerally not requiredDerivatization in GC can be complex and introduce variability.
Typical Application Residual solvent analysis, analysis of volatile impurities.Related substances, degradation products, chiral impurities.N/A
Table 3: HPLC vs. CE for Chiral Impurity Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Considerations for Chiral Separations
Separation Principle Partitioning between mobile and stationary phasesDifferential migration in an electric fieldCE often provides higher separation efficiency (theoretical plates) for enantiomers.[13][14]
Stationary Phase Chiral Stationary Phase (CSP) requiredNo stationary phase; separation in a capillaryA wide variety of CSPs are available for HPLC, offering broad applicability.[15][16][17]
Sample Volume Microliters (µL)Nanoliters (nL)CE is advantageous when sample volume is limited.[14]
Method Development Can be complex, involving screening of multiple CSPs and mobile phases.Can also be complex, involving optimization of buffer pH, concentration, and chiral selectors.Both techniques require significant expertise for chiral method development.
Throughput ModeratePotentially higher due to faster analysis timesThe automation and robustness of HPLC systems are generally more established for high-throughput applications.[14]

Experimental Protocol: Validation of a Stability-Indicating HPLC Method for Related Substances

This protocol provides a detailed, step-by-step methodology for the validation of a hypothetical stability-indicating HPLC method for the determination of related substances in "Drug Substance X."

Objective

To validate the analytical method for the quantification of related substances in Drug Substance X, ensuring it is specific, linear, accurate, precise, and robust for its intended purpose, in accordance with ICH Q2(R2) guidelines.

Materials and Equipment
  • HPLC system with a photodiode array (PDA) detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Reference standards for Drug Substance X and all known related substances

  • HPLC-grade solvents and reagents

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: (Example) 0-5 min (95% A), 5-25 min (95% to 20% A), 25-30 min (20% A), 30-31 min (20% to 95% A), 31-35 min (95% A)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Validation Parameters and Procedures

Validation_Protocol Start Start Validation Protocol Specificity Specificity (Forced Degradation, Peak Purity) Start->Specificity Linearity Linearity (5 concentrations, 3 replicates) Specificity->Linearity Range Range (from LOQ to 120% of spec) Linearity->Range Accuracy Accuracy (Spiking at 3 levels, 3 replicates) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ (S/N=10 or statistical method) Precision->LOQ Robustness Robustness (Varying flow, temp, pH) LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Step-by-step workflow for the validation protocol.

  • Forced Degradation:

    • Prepare solutions of Drug Substance X and expose them to the following conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 105 °C for 48 hours.

      • Photolytic Degradation: Expose to UV light (200 watt-hours/square meter) and visible light (1.2 million lux hours).

    • Analyze the stressed samples along with an unstressed sample.

    • Acceptance Criteria: The method must demonstrate resolution between the main peak and all degradation product peaks. The peak purity of the main peak in the stressed samples should pass.

  • Prepare a stock solution of each related substance.

  • From the stock solutions, prepare a series of at least five concentrations ranging from the LOQ to 120% of the specified limit.

  • Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) for the calibration curve of each impurity should be ≥ 0.99.

  • The range is confirmed by the linearity, accuracy, and precision data.

  • Acceptance Criteria: The range is established from the LOQ to 120% of the specification limit for each impurity.

  • Prepare a sample of Drug Substance X and spike it with known amounts of each related substance at three concentration levels (e.g., LOQ, 100% of specification limit, and 120% of specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and a placebo sample.

  • Calculate the percent recovery for each impurity.

  • Acceptance Criteria: The mean recovery should be within 80.0% to 120.0% for each impurity.[5]

  • Repeatability:

    • Prepare six individual samples of Drug Substance X spiked with each related substance at 100% of the specification limit.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the %RSD for the area and concentration of each impurity.

    • Acceptance Criteria: The %RSD should be ≤ 10.0%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the cumulative %RSD for both sets of data.

    • Acceptance Criteria: The cumulative %RSD should be ≤ 15.0%.

  • Determine the LOQ based on a signal-to-noise ratio of 10:1 or by statistical methods using the standard deviation of the response and the slope of the calibration curve.

  • Verify the LOQ by preparing and analyzing six samples at the determined LOQ concentration.

  • Acceptance Criteria: The accuracy and precision at the LOQ should be acceptable.

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution and a spiked sample under each condition.

  • Acceptance Criteria: The system suitability parameters should be met, and the resolution between critical peak pairs should be maintained.

Conclusion: A Commitment to Scientific Integrity

The validation of impurity analytical methods is a testament to a laboratory's commitment to scientific integrity and patient safety. By moving beyond a superficial adherence to guidelines and embracing the underlying scientific principles, researchers and scientists can develop and validate methods that are not only compliant but also scientifically sound and robust. This in-depth understanding, coupled with a judicious selection of analytical technology, forms the bedrock of reliable impurity control throughout the lifecycle of a pharmaceutical product.

References

  • Waters Corporation. (n.d.). COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION. Retrieved from [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Patel, Y. P., et al. (2010). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 2(4), 440-448. Retrieved from [Link]

  • National Pharmaceutical Control Bureau, Ministry of Health Malaysia. (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from [Link]

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s). Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • IntuitionLabs.ai. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Shaik, K. et al. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2016). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. Chromatographia, 79(1-2), 103-111. Retrieved from [Link]

  • Reddy, G. S., et al. (2013). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. ResearchGate. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology.
  • Towers, C. (2023, March 8). Troubleshooting HPLC Method Reliability. LCGC International. Retrieved from [Link]

  • Aurex Laboratories. (n.d.). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Kumar, A., & Saini, G. (2022). Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique. International Journal of Research Culture Society, 6(4). Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development: A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • Drawell. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences, 14(4), 1-10.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-331. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2021, October 27). Related Substances method development by HPLC [Video]. YouTube. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 19). HPLC vs CE Efficiency: Assessing Sample Purity Reach. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Separation Science. (n.d.). HPLC and UHPLC Advantages. Retrieved from [Link]

  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Retrieved from [Link]

  • Chiral Technologies. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(6), 1346. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Genotoxicity Assessment of N-Desethyl-N-propyl Oxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the genotoxicity assessment of N-Desethyl-N-propyl Oxybutynin, the active metabolite of the widely prescribed overactive bladder medication, Oxybutynin. We will explore the fundamental principles of genotoxicity testing, detail the standard battery of assays, and compare the genotoxic profile of this compound with that of alternative therapeutic agents.

Introduction: The Imperative of Genotoxicity Assessment in Drug Development

Genotoxicity assessment is a cornerstone of preclinical safety evaluation, designed to detect compounds that can induce genetic damage through various mechanisms. Such damage, if not repaired, can lead to mutations and chromosomal aberrations, which are seminal events in carcinogenesis and heritable diseases. For any new chemical entity, and particularly for active metabolites that can have prolonged systemic exposure, a thorough evaluation of genotoxic potential is a non-negotiable regulatory requirement.

This compound is the principal active metabolite of Oxybutynin, a muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] The pharmacological activity of this metabolite is similar to the parent compound, contributing significantly to the therapeutic effect.[3] Consequently, its safety profile, including its potential for genotoxicity, is of paramount importance.

The Standard Battery of Genotoxicity Tests

The assessment of genotoxicity for a pharmaceutical compound is not reliant on a single test but a battery of assays, as stipulated by international guidelines such as the ICH S2(R1).[5][6] This multi-faceted approach is necessary because different assays are designed to detect different types of genetic damage. The standard battery typically includes:

  • A test for gene mutation in bacteria: The Ames test.

  • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.

  • An in vivo genotoxicity test, such as the in vivo micronucleus assay or the in vivo comet assay.

The following sections will provide a detailed, step-by-step protocol for each of these pivotal assays, explaining the scientific rationale behind each step.

The Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations.[7][8] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

Objective: To assess the potential of this compound to induce reverse mutations in bacterial strains.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Test compound: this compound.

  • Vehicle control (e.g., DMSO, water).

  • Positive controls (e.g., Sodium Azide, 2-Nitrofluorene, 2-Aminoanthracene).

  • S9 fraction (a rat liver homogenate used to simulate mammalian metabolism).

  • Molten top agar containing a trace amount of histidine.

  • Minimal glucose agar plates.

Procedure:

  • Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight to reach the late exponential or early stationary phase of growth.

  • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 metabolic activation system. The S9 mix contains the S9 fraction and necessary cofactors (e.g., NADP+, G6P).

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations (or control), and 0.5 mL of the S9 mix or a buffer (for the non-activation arm).

  • Plating: To the mixture, add 2 mL of molten top agar, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

AmesTest cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis BacterialCulture Bacterial Strains (e.g., S. typhimurium) Mixing Combine Bacteria, Test Compound, and S9 Mix/ Buffer in Top Agar BacterialCulture->Mixing TestCompound Test Compound (this compound) TestCompound->Mixing S9Mix S9 Mix (Metabolic Activation) S9Mix->Mixing Plating Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubate at 37°C for 48-72h Plating->Incubation Scoring Count Revertant Colonies Incubation->Scoring Result Result Scoring->Result Dose-dependent increase? (≥2x control) Positive Positive Result->Positive Yes Negative Negative Result->Negative No

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Micronucleus Assay - OECD 487

The in vitro micronucleus assay detects both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome segregation).[9] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Objective: To evaluate the potential of this compound to induce micronuclei in cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6).

  • Test compound: this compound.

  • Vehicle control.

  • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • S9 fraction.

  • Cytochalasin B (to block cytokinesis, resulting in binucleated cells).

  • Hypotonic solution (e.g., KCl).

  • Fixative (e.g., methanol:acetic acid).

  • DNA-specific stain (e.g., Giemsa, DAPI).

Procedure:

  • Cell Culture: Culture the cells to achieve a sufficient population of actively dividing cells.

  • Exposure: Treat the cells with various concentrations of the test compound, vehicle control, and positive controls, both with and without S9 metabolic activation. The treatment duration is typically 3-6 hours.

  • Removal and Cytochalasin B Addition: After the exposure period, wash the cells and resuspend them in fresh medium containing Cytochalasin B. This allows the cells that have undergone mitosis to be identified by their binucleated appearance.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for micronucleus expression.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto microscope slides, air-dry, and stain with a DNA-specific stain.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[7] A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

MicronucleusTest cluster_prep Cell Treatment cluster_processing Cell Processing cluster_analysis Analysis CellCulture Mammalian Cell Culture Exposure Expose to Test Compound (±S9 activation) CellCulture->Exposure CytoB Add Cytochalasin B & Incubate Exposure->CytoB Harvest Harvest, Hypotonic Treatment & Fixation CytoB->Harvest Staining Prepare Slides & Stain DNA Harvest->Staining Scoring Microscopic Scoring of Binucleated Cells Staining->Scoring Result Result Scoring->Result Significant increase in micronuclei? Positive Positive Result->Positive Yes Negative Negative Result->Negative No

Caption: Workflow for the In Vitro Micronucleus Assay.

In Vivo Alkaline Comet Assay - OECD 489

The in vivo comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in eukaryotic cells.[10][11] Following exposure to a genotoxic agent, cells from various tissues of a treated animal are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Objective: To assess the potential of this compound to induce DNA damage in the tissues of a living animal.

Materials:

  • Rodents (typically rats or mice).

  • Test compound: this compound.

  • Vehicle control.

  • Positive control (e.g., Ethyl methanesulfonate).

  • Lysis solution.

  • Alkaline electrophoresis buffer (pH > 13).

  • Agarose (normal and low melting point).

  • DNA stain (e.g., SYBR Gold, propidium iodide).

  • Microscope slides.

  • Electrophoresis unit.

  • Fluorescence microscope with appropriate software for image analysis.

Procedure:

  • Dosing: Administer the test compound to the animals, typically via the clinical route of administration, at three different dose levels. Include vehicle and positive control groups. A common dosing regimen is two administrations 24 hours apart.

  • Tissue Collection: At a specified time after the final dose (typically 2-6 hours), humanely euthanize the animals and collect target tissues (e.g., liver, stomach, bladder).[10]

  • Single-Cell Suspension: Prepare a single-cell suspension from the collected tissues.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA. Apply an electric field to draw the negatively charged DNA towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Scoring: Analyze at least 150 cells per sample using a fluorescence microscope and image analysis software.[12] The primary endpoint is the percentage of DNA in the comet tail. A positive result is a statistically significant, dose-dependent increase in tail DNA.

CometAssay cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Processing cluster_analysis Analysis Dosing Dose Animals with Test Compound TissueCollection Collect Tissues (e.g., Liver, Bladder) Dosing->TissueCollection CellSuspension Prepare Single-Cell Suspension TissueCollection->CellSuspension Embedding Embed Cells in Agarose on Slide CellSuspension->Embedding Lysis Lyse Cells to Release DNA Embedding->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Staining Stain DNA and Visualize Comets Electrophoresis->Staining Scoring Image Analysis of % Tail DNA Staining->Scoring Result Result Scoring->Result Significant increase in DNA damage? Positive Positive Result->Positive Yes Negative Negative Result->Negative No

Caption: Workflow for the In Vivo Alkaline Comet Assay.

Comparative Genotoxicity Profile

Based on available regulatory information, this compound, in line with its parent compound Oxybutynin, is considered non-genotoxic. The table below compares this profile with other medications used for overactive bladder.

CompoundMechanism of ActionAmes TestIn Vitro Mammalian Cell AssayIn Vivo Genotoxicity AssayOverall Genotoxicity Profile
This compound Muscarinic AntagonistNegativeNegativeNegativeNon-Genotoxic (inferred)[4]
TolterodineMuscarinic AntagonistNegativeNegativeNegativeNon-Genotoxic [3]
SolifenacinMuscarinic AntagonistNegativeNegativeNegativeNon-Genotoxic [3][13]
DarifenacinSelective M3 Muscarinic AntagonistNegativeNegativeNegativeNon-Genotoxic (presumed)[14]
FesoterodineMuscarinic AntagonistNegativeNegativeNegativeNon-Genotoxic
MirabegronBeta-3 Adrenergic AgonistNegativeNegativeNegativeNon-Genotoxic

Note: The genotoxicity profile for this compound is inferred from the comprehensive negative findings for the parent compound, Oxybutynin, as stated in regulatory documents. The profile for Darifenacin is presumed based on the absence of genotoxicity concerns in extensive clinical safety data.

Conclusion: A Favorable Genotoxicity Profile

The comprehensive battery of genotoxicity assays, conducted according to international guidelines, provides a robust framework for assessing the potential of a drug metabolite like this compound to cause genetic damage. Based on the negative outcomes of these assays for the parent compound, Oxybutynin, and the absence of structural alerts, this compound is concluded to have a favorable, non-genotoxic profile. This profile is consistent with that of other commonly used first and second-line treatments for overactive bladder, both within the antimuscarinic class and newer classes like beta-3 adrenergic agonists. For drug development professionals, this provides a high degree of confidence in the genetic safety of this compound, supporting its continued development and clinical use as a key active metabolite of Oxybutynin.

References

  • Chapple C, Steers W, Norton P, Millard R, Kralidis G, Glavind K, Abrams P. A pooled analysis of three phase III studies to investigate the efficacy, tolerability and safety of darifenacin, a muscarinic M3 selective receptor antagonist, in the treatment of overactive bladder. BJU Int. 2005;95:993-1001. [Link]

  • U.S. Food and Drug Administration. NDA 202211 Review. 2012. [Link]

  • U.S. Food and Drug Administration. VESIcare (solifenacin succinate) tablets label. [Link]

  • U.S. Food and Drug Administration. NDA 202611Orig1s000 Pharmacology Review. 2012. [Link]

  • Waldeck K, Larsson B, Andersson KE. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. J Urol. 1997;157(3):1093-7. [Link]

  • OECD. Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD Guidelines for the Testing of Chemicals, Section 4. 2014. [Link]

  • ICH. S2(R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. 2011. [Link]

  • Vivotecnia. AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]

  • U.S. Food and Drug Administration. Center for Drug Evaluation and Research Pharmacology/Toxicology Review of NDA 22-030 for Fesoterodine. 2008. [Link]

  • U.S. Food and Drug Administration. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. 2017. [Link]

  • Creative Bioarray. Bacterial Reverse Mutation Test (Ames Test, OECD 471). [Link]

  • Health Canada. Product Monograph - VESIcare (solifenacin succinate). 2017. [Link]

  • Wills JW, Johnson GE, Doak SH, et al. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Front. Toxicol. 2023;4. [Link]

  • Hayashi M. The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment. 2016;38(1):18. [Link]

  • RE-Place. The bacterial reverse mutation test. [Link]

  • Regulations.gov. Final Report BACTERIAL REVERSE MUTATION ASSAY WITH YELLOW LF 6911. 2016. [Link]

  • U.S. Food and Drug Administration. CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). [Link]

  • Inotiv. Comet Assay. [Link]

  • Charles River Laboratories. In Vitro Micronucleus Assay. [Link]

  • Dmochowski R, Staskin D, Al-Shukri S, et al. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Rev Urol. 2010;12(4):e147-e161. [Link]

  • U.S. Food and Drug Administration. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. 2012. [Link]

  • U.S. Food and Drug Administration. Detrol LA Pharmacology Review. [Link]

  • The JaCVAM / OECD activities on the comet assay. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison for the Analysis of N-Desethyl-N-propyl Oxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a robust and reproducible analytical method for N-Desethyl-N-propyl Oxybutynin across multiple laboratories. It is designed for researchers, scientists, and drug development professionals seeking to ensure data integrity and consistency in multicenter studies or when transferring methods between facilities.

Introduction: The Analytical Challenge of Novel Metabolites

Oxybutynin is an anticholinergic agent widely used for the treatment of overactive bladder.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, leading to the formation of several metabolites.[2] The most well-characterized active metabolite is N-desethyloxybutynin, which has plasma concentrations significantly higher than the parent drug. The pharmacological activity of these metabolites necessitates their accurate quantification in pharmacokinetic and toxicokinetic studies.[3]

The potential emergence of novel or less-common metabolites, such as the hypothetical this compound, presents a significant analytical challenge. Establishing a reliable quantification method for such a compound is paramount, and ensuring that this method is reproducible across different laboratories is a critical step in its validation for drug development and regulatory submissions.[4] An inter-laboratory comparison is the gold standard for assessing the ruggedness and transferability of an analytical method.[5][6]

This guide will outline a comprehensive approach to an inter-laboratory comparison for the analysis of this compound, drawing upon established methodologies for the closely related and well-documented N-desethyloxybutynin.[7][8][9][10][11]

Designing a Robust Inter-Laboratory Comparison Study

A successful inter-laboratory study requires careful planning and execution.[6][12][13] The primary objective is to assess the precision and accuracy of the analytical method when performed by different analysts in different laboratories.

Key Stages of the Inter-Laboratory Study:
  • Protocol Development: A detailed study protocol should be developed and agreed upon by all participating laboratories. This document will serve as the definitive guide for all aspects of the study.

  • Selection of Participating Laboratories: A minimum of three to five laboratories with experience in bioanalysis and LC-MS/MS is recommended to ensure statistical significance.

  • Preparation and Distribution of Standardized Samples: A central laboratory should prepare and distribute identical sets of samples to all participants. These should include calibration standards, quality control (QC) samples at low, medium, and high concentrations, and blank matrix samples.

  • Method Transfer and Familiarization: The analytical method is transferred to each participating laboratory. A familiarization phase allows each lab to practice the method and address any potential issues before analyzing the study samples.

  • Sample Analysis and Data Reporting: Each laboratory analyzes the samples according to the protocol and reports the results to the coordinating laboratory in a standardized format.

  • Statistical Analysis and Reporting: The coordinating laboratory performs a statistical analysis of the combined data to evaluate the method's performance across all sites.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Develop Study Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Standardized Samples P2->P3 E1 Method Transfer & Familiarization P3->E1 E2 Sample Analysis by Participating Labs E1->E2 A1 Data Submission to Coordinating Lab E2->A1 A2 Statistical Analysis of Combined Data A1->A2 A3 Final Report Generation A2->A3

Caption: Workflow for the Inter-Laboratory Comparison Study.

Comparative Analytical Methodologies: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drug metabolites in biological matrices due to its high sensitivity and selectivity.[7][8][9] We will compare two common approaches to sample preparation.

Table 1: Proposed LC-MS/MS Methods for this compound Analysis
ParameterMethod A: Liquid-Liquid Extraction (LLE)Method B: Solid-Phase Extraction (SPE)
Sample Preparation Extraction with an organic solvent (e.g., methyl tert-butyl ether)Extraction using a mixed-mode cation exchange cartridge
Chromatographic Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Phenyl-Hexyl reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile (Gradient elution)A: 5 mM Ammonium formate in water B: Methanol (Gradient elution)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transitions Analyte: To be determined IS: To be determinedAnalyte: To be determined IS: To be determined
Internal Standard (IS) Stable isotope-labeled this compoundStable isotope-labeled this compound

Note: The exact MRM transitions for this compound and its stable isotope-labeled internal standard would need to be determined experimentally through infusion and optimization on the mass spectrometer.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing SP1 Plasma Sample SP2 Add Internal Standard SP1->SP2 SP3A Method A: Liquid-Liquid Extraction SP2->SP3A SP3B Method B: Solid-Phase Extraction SP2->SP3B SP4 Evaporate & Reconstitute SP3A->SP4 SP3B->SP4 LC1 Inject onto LC Column SP4->LC1 LC2 Chromatographic Separation LC1->LC2 MS1 Electrospray Ionization LC2->MS1 MS2 Tandem Mass Spectrometry (MRM) MS1->MS2 DP1 Peak Integration MS2->DP1 DP2 Generate Calibration Curve DP1->DP2 DP3 Quantify Analyte Concentration DP2->DP3

Caption: General Workflow for the Bioanalytical Method.

A Comprehensive Protocol for Bioanalytical Method Validation

Each participating laboratory must perform a full validation of the analytical method according to the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15][16][17][18]

Key Validation Parameters:
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A minimum of six non-zero concentration levels should be used.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These should be assessed within a single run and between different runs.[15]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

  • Dilution Integrity: To ensure that samples with concentrations above the upper limit of quantification can be diluted with blank matrix and accurately measured.

Table 2: Acceptance Criteria for Method Validation (based on EMA and FDA guidelines)
ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
Stability Analyte concentration within ±15% of the baseline value
Matrix Factor CV% of the IS-normalized matrix factor ≤ 15%

Statistical Analysis and Interpretation of Inter-Laboratory Data

The coordinating laboratory will be responsible for the statistical analysis of the data from all participating laboratories.

  • Intra-laboratory Performance: Each laboratory's data will be assessed against the validation acceptance criteria.

  • Inter-laboratory Precision: The reproducibility of the method will be evaluated by calculating the inter-laboratory coefficient of variation (CV%) for the QC samples. A CV% of ≤ 20% is generally considered acceptable.

  • Systematic Bias: Any systematic differences between laboratories will be identified using statistical tools such as analysis of variance (ANOVA).

Conclusion

A successful inter-laboratory comparison is essential for establishing a robust, reliable, and transferable analytical method for novel drug metabolites like this compound. By following the structured approach outlined in this guide, which includes careful planning, the use of validated methodologies, and rigorous statistical analysis, research organizations can ensure the consistency and integrity of their bioanalytical data, a cornerstone of successful drug development and regulatory approval.

References

  • Balsells, J., et al. (2021). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 26(21), 6596. [Link]

  • Reddy, B. K., & Kumar, P. R. (2017). Highly Sensitive Simultaneous Determination of Oxybutynin and N-Desethyloxybutynin in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 8(11), 4646-4654. [Link]

  • Tian, Y., et al. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456. [Link]

  • Bahrami, G., & Mohammadi, B. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Chromatography B, 930, 96-103. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Saito, T., et al. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites, 9(11), 259. [Link]

  • BISFA. (n.d.). GUIDELINE FOR INTER-LABORATORY TESTS. [Link]

  • Waldeck, K., et al. (1997). Comparison of Oxybutynin and Its Active Metabolite, N-desethyl-oxybutynin, in the Human Detrusor and Parotid Gland. Journal of Urology, 157(3), 1093-1097. [Link]

  • Saito, T., et al. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. ResearchGate. [Link]

  • Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • de Oliveira, A. M., et al. (2016). Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME). Journal of the Brazilian Chemical Society, 27(1), 160-167. [Link]

  • Bahrami, G., & Mohammadi, B. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. ResearchGate. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Ma, L., & Prakash, C. (2009). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. Chemical Research in Toxicology, 22(2), 246-256. [Link]

  • Youden, W. J. (1969). Guidelines for Interlaboratory Testing Programs. Analytical Chemistry, 41(12), 85A-87A. [Link]

  • Dalia, A., et al. (2020). Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers. ResearchGate. [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Yadav, M., & Shrivastav, P. S. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Chromatography B, 944, 121-131. [Link]

  • Eurachem. (n.d.). Trends in inter-laboratory method validation. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Chow, C. P., & Pang, K. S. (2013). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 14(10), 1055-1070. [Link]

  • Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. TrAC Trends in Analytical Chemistry, 111, 1-8. [Link]

  • Hibbert, D. B. (2012). Interlaboratory Studies. Quality Assurance in the Analytical Chemistry Laboratory. [Link]

  • Gormley, A., & St. Amant, M. (2023). Oxybutynin. In: StatPearls. StatPearls Publishing. [Link]

  • Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.